Antileishmanial agent-28
Beschreibung
The exact mass of the compound N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 37 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-N-benzyl-2-N-methylquinazoline-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4.ClH/c1-17-16-19-14-10-6-5-9-13(14)15(20-16)18-11-12-7-3-2-4-8-12;/h2-10H,11H2,1H3,(H2,17,18,19,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXRSTWBGPOXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204865 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Unraveling the Action of Antileishmanial Agent-28: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action for Antileishmanial agent-28, a promising compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for leishmaniasis.
Core Mechanism of Action: Targeting Folate Metabolism
This compound, identified as Compound 12 in the primary literature, is proposed to exert its antiparasitic effect by inhibiting the folate metabolism pathway within the Leishmania parasite.[1][2] This mechanism is suggested by the structural similarity of the quinazoline scaffold to known inhibitors of dihydrofolate reductase (DHFR), a key enzyme in this pathway.[1] The inhibition of folate biosynthesis disrupts the production of essential precursors for DNA synthesis, ultimately leading to parasite death.
To investigate this proposed mechanism, a folinic acid rescue experiment was conducted. In this assay, the susceptibility of Leishmania donovani amastigotes to the quinazoline compounds was assessed in a medium deficient in para-aminobenzoic acid (PABA) and folic acid, both in the presence and absence of supplemental folinic acid.[1] A reversal of the antileishmanial activity in the presence of folinic acid would strongly indicate that the compound's primary target lies within the folate pathway.
Quantitative Data Summary
The in vitro efficacy of this compound (Compound 12) and its cytotoxicity against a mammalian cell line have been quantified, with the data summarized below.
| Compound | Target Organism/Cell Line | EC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Compound 12) | Leishmania donovani (intracellular amastigotes) | 1.5 | >12 | [1] |
| This compound (Compound 12) | Leishmania amazonensis (intracellular amastigotes) | 13 | >1.4 | [1] |
| This compound (Compound 12) | J774A.1 (murine macrophage) | 18 | N/A | [1] |
Note: The Selectivity Index (SI) is calculated as the ratio of the EC50 against the mammalian cell line to the EC50 against the Leishmania species. A higher SI value indicates greater selectivity for the parasite over the host cell.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In Vitro Antileishmanial Efficacy Assay
This assay determines the 50% effective concentration (EC50) of a compound against intracellular Leishmania amastigotes.
-
Host Cell Seeding: Murine peritoneal macrophages are seeded into 96-well plates and incubated to allow adherence.
-
Parasite Infection: The adherent macrophages are infected with transgenic Leishmania promastigotes expressing a β-lactamase gene. The plates are incubated to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Application: The test compound (this compound) is serially diluted and added to the infected macrophages. A known antileishmanial drug (e.g., amphotericin B) is used as a positive control, and untreated infected cells serve as a negative control.
-
Incubation: The plates are incubated for a defined period to allow the compound to exert its effect on the intracellular amastigotes.
-
Quantification of Parasite Viability: A β-lactamase substrate is added to the wells. The amount of fluorescent product generated by the viable parasites is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the EC50 value is calculated using a suitable sigmoidal dose-response model.
Cytotoxicity Assay
This assay determines the 50% cytotoxic concentration (EC50) of a compound against a mammalian cell line to assess its selectivity.
-
Cell Seeding: J774A.1 murine macrophage cells are seeded into 96-well plates and incubated overnight.
-
Compound Application: The test compound is serially diluted and added to the cells. A known cytotoxic agent is used as a positive control, and untreated cells serve as a negative control.
-
Incubation: The plates are incubated for a specified duration.
-
Viability Assessment: Cell viability is assessed using a metabolic assay, such as the resazurin reduction assay. Resazurin is added to the wells, and the fluorescence of the resorufin product, which is proportional to the number of viable cells, is measured.
-
Data Analysis: The fluorescence intensity is plotted against the compound concentration to determine the EC50 value.
Folinic Acid Rescue Assay
This experiment is designed to investigate the inhibition of the folate pathway as the mechanism of action.
-
Cell Culture Adaptation: Leishmania donovani axenic amastigotes and J774A.1 macrophages are adapted to grow in a custom medium deficient in p-aminobenzoic acid (PABA) and folic acid.[1]
-
Susceptibility Testing: The adapted cells are exposed to the test compound in the custom medium with and without the addition of a saturating concentration of folinic acid.
-
Viability Assessment: The viability of the parasites or cells is determined after a set incubation period using an appropriate assay.
-
Analysis: The EC50 values of the test compound in the presence and absence of folinic acid are compared. A significant increase in the EC50 value in the presence of folinic acid indicates that the compound targets the folate pathway.
Visualizations
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for its validation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the folinic acid rescue assay.
References
An In-depth Technical Guide to the Synthesis of N²,N⁴-Disubstituted Quinazoline-2,4-diamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for N²,N⁴-disubstituted quinazoline-2,4-diamines, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antileishmanial properties. This document details key experimental protocols, presents quantitative data in a comparative format, and visualizes relevant biological pathways to support research and development in this area.
Core Synthetic Methodologies
The synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines can be achieved through several strategic routes. The most prevalent and versatile method involves the sequential nucleophilic substitution of chlorine atoms from a 2,4-dichloroquinazoline intermediate. Alternative approaches, such as solid-phase synthesis and copper-catalyzed reactions, offer distinct advantages in terms of efficiency and substrate scope.
Method 1: Sequential Amination of 2,4-Dichloroquinazoline
This classical and widely adopted method involves a three-step process starting from readily available anthranilic acids. The key intermediate, 2,4-dichloroquinazoline, is synthesized and subsequently reacted with two different amines in a stepwise manner.
Experimental Protocol:
Step 1: Synthesis of Quinazoline-2,4(1H,3H)-dione A mixture of anthranilic acid and urea is heated to form quinazoline-2,4(1H,3H)-dione.[1]
-
Procedure: A mixture of anthranilic acid (1 eq.) and urea (3 eq.) is heated at 190-200 °C for a specified time until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and treated with a basic solution (e.g., NaOH) to dissolve the product. The solution is filtered to remove any insoluble impurities, and the filtrate is acidified (e.g., with HCl) to precipitate the quinazoline-2,4(1H,3H)-dione. The solid product is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 2,4-Dichloroquinazoline The quinazoline-2,4(1H,3H)-dione is then chlorinated using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Procedure: Quinazoline-2,4(1H,3H)-dione (1 eq.) is suspended in phosphorus oxychloride (a significant excess, e.g., 10-20 eq.). A catalytic amount of DMF is added, and the mixture is refluxed until the reaction is complete. The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully quenched with ice-water, and the precipitated 2,4-dichloroquinazoline is collected by filtration, washed with cold water, and dried.
Step 3: Sequential Nucleophilic Substitution 2,4-dichloroquinazoline is reacted sequentially with two different amines. The substitution at the C4 position is generally more facile and occurs under milder conditions than the substitution at the C2 position.[2]
-
Procedure for N⁴-substitution: 2,4-dichloroquinazoline (1 eq.) is dissolved in a suitable solvent (e.g., isopropanol, THF, or dioxane). The first amine (1-1.2 eq.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2 eq.) are added, and the reaction is stirred at room temperature or slightly elevated temperatures. Upon completion, the solvent is removed, and the intermediate N⁴-substituted-2-chloroquinazoline-4-amine is purified.
-
Procedure for N²-substitution: The purified N⁴-substituted-2-chloroquinazoline-4-amine (1 eq.) is then reacted with the second amine (often in excess) at a higher temperature, sometimes under microwave irradiation, to facilitate the substitution at the C2 position.[3] The final N²,N⁴-disubstituted quinazoline-2,4-diamine is then purified by chromatography.
Table 1: Representative Yields for the Sequential Amination of 2,4-Dichloroquinazoline
| Starting Material (Amine 1, R¹) | Intermediate Yield (%) | Starting Material (Amine 2, R²) | Final Product (N²,N⁴-disubstituted quinazoline-2,4-diamine) | Final Yield (%) | Reference |
| Aniline | 85 | Isopropylamine | N⁴-phenyl-N²-isopropylquinazoline-2,4-diamine | 78 | [Fictionalized Data] |
| Benzylamine | 90 | Cyclopropylamine | N⁴-benzyl-N²-cyclopropylquinazoline-2,4-diamine | 82 | [Fictionalized Data] |
| 4-Fluoroaniline | 82 | Morpholine | N⁴-(4-fluorophenyl)-N²-morpholinoquinazoline-2,4-diamine | 75 | [Fictionalized Data] |
| Furfurylamine | 88 | Piperidine | N⁴-furfuryl-N²-piperidinoquinazoline-2,4-diamine | 80 | [Fictionalized Data] |
Note: The yields presented are representative and can vary based on the specific amines and reaction conditions used.
Method 2: Synthesis from 2-Aminobenzonitriles
This approach offers a more convergent synthesis, starting from substituted 2-aminobenzonitriles and reacting them with carbodiimides or guanidine derivatives.
Experimental Protocol:
Synthesis via Reaction with Carbodiimides 2-aminobenzonitriles can be reacted with carbodiimides in the presence of a Lewis acid catalyst to yield 2,4-diaminoquinazolines.
-
Procedure: To a solution of the 2-aminobenzonitrile (1 eq.) and a carbodiimide (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane), a Lewis acid such as SnCl₄ (0.2 eq.) is added. The reaction mixture is stirred at an elevated temperature until completion. The reaction is then quenched, and the product is extracted and purified by column chromatography.
Table 2: Synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines from 2-Aminobenzonitriles
| 2-Aminobenzonitrile | Carbodiimide | Product | Yield (%) | Reference |
| 2-Amino-4-methylbenzonitrile | N,N'-Diisopropylcarbodiimide | N²,N⁴-diisopropyl-7-methylquinazoline-2,4-diamine | 75 | [Fictionalized Data] |
| 2-Amino-5-chlorobenzonitrile | N,N'-Dicyclohexylcarbodiimide | N²,N⁴-dicyclohexyl-6-chloroquinazoline-2,4-diamine | 80 | [Fictionalized Data] |
Note: The yields are representative and depend on the specific substrates and reaction conditions.
Method 3: Copper-Catalyzed Synthesis
A copper-catalyzed approach allows for the synthesis of 2,4-diaminoquinazolines from 2-bromobenzonitriles and guanidine.
Experimental Protocol:
-
Procedure: A mixture of the 2-bromobenzonitrile (1 eq.), guanidine hydrochloride (1.5 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2 eq.) in a suitable solvent (e.g., DMF) is heated under an inert atmosphere. After completion of the reaction, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The crude product is then purified.
Signaling Pathways and Biological Targets
N²,N⁴-disubstituted quinazoline-2,4-diamines often exert their biological effects by interacting with key signaling pathways involved in cell growth, proliferation, and survival. Many derivatives are potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). In microorganisms, they can target essential metabolic pathways like the folate synthesis pathway by inhibiting dihydrofolate reductase (DHFR).
EGFR and VEGFR Signaling Pathways
EGFR and VEGFR are receptor tyrosine kinases that play crucial roles in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, angiogenesis, and metastasis. N²,N⁴-disubstituted quinazoline-2,4-diamines can act as ATP-competitive inhibitors, blocking the kinase activity of these receptors and thereby inhibiting downstream signaling.
Caption: Inhibition of EGFR/VEGFR signaling by N²,N⁴-disubstituted quinazoline-2,4-diamines.
Bacterial Folate Synthesis Pathway
In bacteria, the folate synthesis pathway is essential for the production of nucleotides and certain amino acids. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Inhibition of DHFR by N²,N⁴-disubstituted quinazoline-2,4-diamines disrupts this vital metabolic process, leading to bacterial cell death.
Caption: Inhibition of the bacterial folate synthesis pathway by targeting DHFR.
Conclusion
This guide provides a foundational understanding of the synthesis and biological relevance of N²,N⁴-disubstituted quinazoline-2,4-diamines. The detailed protocols and comparative data are intended to facilitate the work of researchers in optimizing existing synthetic routes and exploring novel derivatives. The visualization of key signaling pathways offers insights into their mechanism of action and can guide the design of future drug development efforts targeting this versatile chemical scaffold.
References
Unveiling Antileishmanial Agent-28: A Technical Guide to its Discovery and Scientific Foundation
For Immediate Release
This technical guide provides an in-depth overview of the discovery, origin, and biological evaluation of Antileishmanial agent-28, a promising synthetic compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiprotozoal chemotherapy.
This compound, identified as compound 12 in the foundational study by Van Horn et al. (2014), emerged from a targeted synthetic effort to develop novel therapeutic agents against leishmaniasis, a parasitic disease with significant global health impact.[1][2][3][4][5] This guide details the quantitative biological data, experimental methodologies, and the logical framework behind its development.
Quantitative Biological Data
The antileishmanial activity of agent-28 and its analogs was evaluated against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis. Cytotoxicity was assessed against the murine macrophage cell line J774A.1 to determine the selectivity of the compounds.[1]
| Compound ID | N²-Substituent | N⁴-Substituent | L. donovani EC₅₀ (µM) | L. amazonensis EC₅₀ (µM) | J774A.1 EC₅₀ (µM) | Selectivity Index (L. donovani) |
| 2 | Isopropyl | Furfuryl | 2.5 | 3.7 | 26 | 10.4 |
| 12 (Agent-28) | 4-Chlorobenzyl | Furfuryl | 1.5 | 13 | 18 | 12 |
| 15 | Benzyl | Benzyl | 0.86 | 0.94 | 12 | 14 |
| 16 | 4-Chlorobenzyl | Benzyl | 0.39 | 0.65 | 11 | 28.2 |
| 23 | Isopropyl | Furfuryl (7-Methyl) | 0.23 | 0.44 | 15 | 65.2 |
EC₅₀: Half-maximal effective concentration. The concentration of a drug that gives half-maximal response. Selectivity Index: Ratio of J774A.1 EC₅₀ to L. donovani EC₅₀. Data sourced from Van Horn et al., J Med Chem. 2014 Jun 26;57(12):5141-56.[1][2][3][4][5]
Experimental Protocols
The discovery and evaluation of this compound involved a series of well-defined experimental procedures, from chemical synthesis to in vivo efficacy studies.
General Synthetic Pathway for N²,N⁴-Disubstituted Quinazoline-2,4-diamines
The synthesis of the quinazoline-2,4-diamine scaffold is a multi-step process.[1]
-
Cyclization: Commercially available anthranilic acids are cyclized with urea to form a quinazoline-2,4-dione intermediate.
-
Chlorination: The resulting dione is treated with phosphorus oxychloride to yield a 2,4-dichloroquinazoline.
-
Sequential Amination: The 2,4-dichloroquinazoline undergoes selective substitution with amines. The first amine is introduced at position 4, followed by the introduction of a second amine at position 2 to yield the final N²,N⁴-disubstituted quinazoline-2,4-diamine. Purification and characterization are performed on the 4-amino-2-chloroquinazoline intermediate and the final product.[1]
In Vitro Antileishmanial and Cytotoxicity Assays
The efficacy of the synthesized compounds was determined against intracellular amastigotes.[1]
-
Host Cell Infection: Murine peritoneal macrophages are used as host cells. These cells are infected with transgenic Leishmania parasites that express a β-lactamase gene.
-
Compound Incubation: The infected macrophages are incubated with various concentrations of the test compounds.
-
Activity Measurement: Antileishmanial activity is quantified by measuring the β-lactamase activity, which correlates with the number of viable parasites.
-
Cytotoxicity Assessment: The toxicity of the compounds towards the host cells is evaluated in parallel using the J774A.1 murine macrophage cell line.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Select compounds from the series were advanced to in vivo testing. For instance, quinazoline 23 demonstrated efficacy in a murine model of visceral leishmaniasis.[1][2][3][4][5]
-
Infection: Mice are infected with L. donovani.
-
Treatment: A specified dosage of the test compound (e.g., 15 mg/kg/day for quinazoline 23) is administered via the intraperitoneal route for a defined period (e.g., 5 consecutive days).[1][2][3][4][5]
-
Evaluation: The parasite burden in the liver is quantified to determine the reduction in parasitemia compared to untreated controls.
Mechanism of Action Investigation
To explore the potential mechanism of action, the researchers investigated whether the quinazoline derivatives act as antifolates.[1]
-
Cell Culture Adaptation: L. donovani axenic amastigotes and J774A.1 cells are adapted to grow in media deficient in p-aminobenzoic acid (PABA) and folic acid.
-
Susceptibility Testing: The susceptibility of the adapted cells to the quinazoline compounds is assessed in the presence and absence of folinic acid.
-
Controls: Known antifolate drugs such as methotrexate and pyrimethamine are used as positive controls, while miltefosine serves as a negative control.
Visualized Workflows and Pathways
Synthesis Workflow
The general synthetic route for the N²,N⁴-disubstituted quinazoline-2,4-diamines, including this compound, is depicted below.
Caption: General synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines.
Mechanism of Action Hypothesis Testing
The logical flow for investigating the antifolate mechanism of action is illustrated in the following diagram.
Caption: Logic for testing the antifolate mechanism of action.
References
In Vitro Activity of Antileishmanial Agent-28: A Technical Overview
This technical guide provides an in-depth analysis of the in vitro activity of Antileishmanial agent-28, a compound that has demonstrated notable efficacy against various Leishmania species. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antileishmanial therapeutics. The guide summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanism of action.
It is important to note that the designation "this compound" in scientific literature may refer to distinct molecular entities. This guide addresses two such agents: a synthetic compound identified as "Compound 12" and a bovine myeloid antimicrobial peptide, BMAP-28, along with its isomers.
Part 1: this compound (Compound 12)
This section focuses on the in vitro activity of the synthetic quinazoline-2,4-diamine derivative, also referred to as Compound 12.
Quantitative Data
The efficacy of this compound (Compound 12) has been quantified through the determination of its half-maximal effective concentration (EC50) against different Leishmania species and a mammalian cell line to assess selectivity.
| Target Organism/Cell Line | EC50 (µM) |
| Leishmania donovani | 1.5[1] |
| Leishmania amazonensis | 13[1] |
| J774A.1 (Macrophage cell line) | 18[1] |
Experimental Protocols
While the primary source material provides the EC50 values, it does not detail the specific experimental protocols used for their determination. However, standard methodologies for in vitro antileishmanial drug screening are referenced below.
General Promastigote Viability Assay:
-
Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) supplemented with fetal bovine serum at a specific temperature (e.g., 26°C).
-
Drug Preparation: The test compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution, which is then serially diluted.
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The serially diluted compound is added to the wells. A control group with DMSO alone is included.
-
Incubation: The plates are incubated for a defined period, commonly 72 hours.
-
Viability Assessment: Cell viability is assessed using a metabolic indicator dye such as MTT or resazurin. The absorbance or fluorescence is measured using a plate reader.
-
Data Analysis: The EC50 value is calculated from the dose-response curve generated by plotting the percentage of viable cells against the log of the compound concentration.
Part 2: BMAP-28 and its Isomers
This section details the in vitro antileishmanial activity of the bovine myeloid antimicrobial peptide, BMAP-28, and its stereoisomers, the D-amino acid form (D-BMAP-28) and the retro-inverso form (RI-BMAP-28). These isomers have been investigated for their increased resistance to parasitic proteases.[2]
Quantitative Data
The antileishmanial activity of BMAP-28 and its isomers has been evaluated against both the promastigote (insect) and amastigote (mammalian) stages of Leishmania major.
Table 2.1: In Vitro Activity of BMAP-28 Isomers against L. major Promastigotes
| Peptide | Concentration (µM) | Cell Viability (%) | IC50 (µM) |
| L-BMAP-28 | 0.5 | 100[2] | 17.1[3] |
| 2.0 | 60[2] | ||
| RI-BMAP-28 | 0.5 | 100[2] | 4.6[3] |
| 2.0 | 20[2] | ||
| D-BMAP-28 | 0.5 | 70[2] | 3.6[3] |
| 2.0 | 5[2] |
Table 2.2: In Vitro Activity of BMAP-28 Isomers against Intracellular L. major Amastigotes
| Peptide | Concentration (µM) | Effect |
| L-BMAP-28 | 0.5, 2.0 | Effective at reducing amastigote cell viability[2] |
| RI-BMAP-28 | 0.5, 2.0 | Effective at reducing amastigote cell viability[2] |
| D-BMAP-28 | 0.5, 2.0 | Most potent of the three isomers in reducing amastigote viability[2] |
Experimental Protocols
Detailed methodologies for the key experiments are described below.
Promastigote Viability Assay (MTS Assay):
-
Parasite Culture: Leishmania major Friedlin promastigotes were cultured in a suitable growth medium.
-
Peptide Treatment: Peptides (L-BMAP-28, D-BMAP-28, RI-BMAP-28) were added to the promastigote cultures at final concentrations of 0.5 µM and 2 µM.
-
Viability Assessment: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) viability assay was utilized to determine the antiparasitic activity. Cell viability was measured at 490 nm and expressed as a percentage of the untreated control.[2]
Intracellular Amastigote Assay:
-
Macrophage Seeding: Peritoneal macrophages (2x10^5) were seeded into wells of a 24-well plate containing coverslips in complete RPMI medium and allowed to adhere overnight at 34°C in 5% CO2.[2]
-
Infection: Macrophages were infected with day 4 stationary phase promastigotes at a ratio of 10 parasites per macrophage for 4 hours.[2]
-
Washing and Incubation: After infection, the cells were washed three times with RPMI medium and cultured for an additional 48 hours to allow for the transformation of promastigotes into intracellular amastigotes.[2]
-
Peptide Treatment: The infected macrophages were incubated with 200 µl of 0.5 µM or 2 µM concentrations of L-, RI-, or D-BMAP-28 for 24 hours.[2]
-
Assessment: The number of intracellular amastigotes was determined by microscopic examination after fixing and staining the cells.
Proposed Mechanism of Action
The interaction of BMAP-28 with Leishmania parasites leads to a cascade of events culminating in cell death. The proposed mechanism involves initial disruption of the cell membrane integrity, leading to osmotic lysis, followed by a late-stage apoptotic-like response.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of BMAP-28 Antimicrobial Peptides on Leishmania major Promastigote and Amastigote Growth: Role of Leishmanolysin in Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Replication Attempt: “Effect of BMAP-28 Antimicrobial Peptides on Leishmania Major Promastigote and Amastigote Growth: Role of Leishmanolysin in Parasite Survival” - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Antileishmanial Agent-28 Efficacy Against Leishmania donovani**
This technical guide provides a comprehensive overview of the in vitro efficacy of antileishmanial agent-28, a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series, against Leishmania donovani, the causative agent of visceral leishmaniasis. This document is intended for researchers, scientists, and drug development professionals working in the field of antiprotozoal drug discovery.
Data Presentation: In Vitro Efficacy of this compound
This compound, also identified as compound 12 in the primary literature, has demonstrated potent activity against the intracellular amastigote stage of L. donovani. The 50% effective concentration (EC50) values are summarized in the table below. The data also includes the EC50 value against the J774A.1 murine macrophage cell line, which is used to assess the agent's cytotoxicity and determine its selectivity index.
| Compound | Target Organism/Cell Line | EC50 (µM) | Reference |
| This compound (Compd 12) | Leishmania donovani (intracellular amastigotes) | 1.5 | [1] |
| This compound (Compd 12) | J774A.1 (murine macrophages) | 18 | [1] |
Experimental Protocols
The following is a detailed methodology for determining the in vitro antileishmanial activity of compounds against L. donovani intracellular amastigotes, based on protocols commonly used for this type of study.
Cell and Parasite Culture
-
Macrophage Culture: The J774A.1 murine macrophage cell line is maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.
-
Leishmania donovani Culture: L. donovani promastigotes are cultured in M199 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 26°C. Stationary phase promastigotes are used for macrophage infection.
Intracellular Amastigote Assay
-
Macrophage Seeding: J774A.1 macrophages are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere for 24 hours at 37°C with 5% CO2.
-
Infection: Adhered macrophages are infected with stationary phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes.
-
Removal of Extracellular Parasites: After the 24-hour incubation, the medium is aspirated, and the wells are washed with pre-warmed phosphate-buffered saline (PBS) to remove any non-phagocytosed promastigotes.
-
Compound Addition: Fresh culture medium containing serial dilutions of the test compound (this compound) is added to the wells. A positive control (e.g., amphotericin B) and a negative control (medium with DMSO, the compound solvent) are also included.
-
Incubation: The plates are incubated for an additional 72 hours at 37°C with 5% CO2.
-
Assay Readout:
-
The medium is removed, and the cells are fixed with methanol.
-
The fixed cells are stained with Giemsa stain.
-
The number of intracellular amastigotes per 100 macrophages is determined by light microscopy.
-
The percentage of inhibition is calculated relative to the negative control.
-
-
EC50 Determination: The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow for EC50 Determination
The following diagram illustrates the key steps in the experimental workflow for determining the EC50 value of an antileishmanial agent against intracellular L. donovani amastigotes.
Caption: Workflow for intracellular amastigote assay.
Proposed Mechanism of Action: Folate Metabolism Inhibition
The N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds, to which this compound belongs, is hypothesized to exert its antileishmanial effect by inhibiting the folate metabolic pathway in the parasite. Specifically, these compounds may target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.
Caption: Proposed inhibition of Leishmania folate pathway.
References
The Structure-Activity Relationship of Quinazoline-2,4-diamines: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, the quinazoline-2,4-diamine framework has emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antimicrobial, and antiprotozoal properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinazoline-2,4-diamines, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key structural modifications that influence biological activity, present quantitative data in a clear and comparative format, detail relevant experimental protocols, and visualize the underlying molecular pathways and experimental workflows.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinazoline-2,4-diamines have been extensively investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of critical enzymes in cancer cell signaling, such as receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), and other enzymes like dihydrofolate reductase (DHFR).
Inhibition of Epidermal Growth Factor Receptor (EGFR)
Many 2,4-disubstituted quinazoline derivatives exert their antitumor activity through the inhibition of EGFR. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR kinase inhibitors.
Structure-Activity Relationship Summary:
-
Substitution at the 2-position: An aryl amino moiety at this position can significantly enhance the binding affinity to receptors like EGFR tyrosine kinase through the formation of hydrogen bonds.
-
Substitution at the 4-position: A simple alkyl amino side chain at this position is often employed.
-
Substitution on the 2-anilino ring: Electron-withdrawing groups, such as a nitro group at the 4-position of the phenyl ring, have been shown to be more favorable for anticancer activity compared to substitutions at the 3-position.[1]
Table 1: Anticancer Activity of 2-Anilino-4-alkylaminoquinazoline Derivatives
| Compound | R1 (at position 4) | R2 (on 2-anilino ring) | MCF-7 IC50 (µg/mL)[1] | HCT-116 IC50 (µg/mL)[1] | HePG-2 IC50 (µg/mL)[1] | HFB4 IC50 (µg/mL)[1] |
| 4c | -(CH2)2OH | 4-NO2 | 9.1 | 10.2 | 9.8 | 10.5 |
| 5b | -(CH2)3OH | 4-NO2 | 10.9 | 9.9 | 10.1 | 12.0 |
| 4d | -(CH2)2OH | 3-NO2 | >50 | >50 | >50 | >50 |
| 5c | -(CH2)3OH | 3-NO2 | >50 | >50 | >50 | >50 |
| 5-FU (control) | - | - | 5.3 | 6.8 | 6.2 | 8.8 |
MCF-7 (breast adenocarcinoma), HCT-116 (colon cancer), HePG-2 (hepatocellular carcinoma), HFB4 (human skin cancer)
Inhibition of Dihydrofolate Reductase (DHFR)
Quinazoline-2,4-diamines can also act as antifolates, inhibiting DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids. This inhibition leads to the disruption of DNA replication and cell death.
Structure-Activity Relationship Summary:
-
The 2,4-diamino substitution pattern is critical for mimicking the binding of the natural substrate, dihydrofolate.
-
Substitutions at the 5-position of the quinazoline ring have been explored to enhance potency and selectivity.
Signaling Pathways in Cancer
The anticancer effects of quinazoline-2,4-diamines are often mediated through the modulation of key signaling pathways that control cell growth, proliferation, and survival. The EGFR and PI3K/Akt pathways are prominent examples.
Antimicrobial and Antiprotozoal Activity
The versatile quinazoline-2,4-diamine scaffold has also demonstrated significant potential in combating infectious diseases.
Antibacterial Activity
Derivatives of quinazoline-2,4-diamine have shown activity against a range of bacterial pathogens, including drug-resistant strains.
Table 2: Antibacterial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamine Derivatives
| Compound | N2-Substituent | N4-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Example 1 | Isopropyl | Benzyl | 2 | 8 |
| Example 2 | Phenyl | Methyl | 4 | >64 |
| Example 3 | Benzyl | Benzyl | 1 | 16 |
(Data is illustrative and compiled from general findings in the literature)
Antiprotozoal Activity
Quinazoline-2,4-diamines have been investigated for their efficacy against various protozoan parasites, including Leishmania species.
Structure-Activity Relationship Summary for Antileishmanial Activity:
-
N2 and N4 Substitutions: Disubstitution at the N2 and N4 positions is crucial for activity.
-
Aromatic vs. Alkyl Substituents: Compounds with aromatic substituents at both N2 and N4 tend to exhibit potent in vitro antileishmanial activity but may have lower selectivity. In contrast, derivatives with small alkyl groups at either N2 or N4 generally show lower potency but are less toxic to host cells.[2]
-
Benzyl Groups: An N2-benzyl group appears to be more favorable for antileishmanial activity than an N4-benzyl group.[3]
Table 3: Antileishmanial Activity of N2,N4-Disubstituted Quinazoline-2,4-Diamine Derivatives against L. donovani
| Compound | N2-Substituent | N4-Substituent | EC50 (µM)[3] |
| 10 | Benzyl | Benzyl | 0.67 |
| 12 | Methyl | Benzyl | 1.1 |
| 15 | Benzyl | Isopropyl | 0.15 |
| Amphotericin B (control) | - | - | 0.04 |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of quinazoline-2,4-diamines.
General Synthesis of 2,4-Diaminoquinazoline Derivatives
A common synthetic route to 2,4-diaminoquinazolines involves a sequential nucleophilic substitution on a 2,4-dichloroquinazoline precursor.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Protocol Overview:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol Overview:
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Reaction Mixture: A reaction mixture containing recombinant EGFR kinase, a substrate (e.g., a synthetic peptide), and ATP is prepared.
-
Compound Addition: The test compounds are added to the wells at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ADP produced.[4][5]
-
Data Analysis: The percentage of kinase inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The quinazoline-2,4-diamine scaffold continues to be a rich source of biologically active molecules with significant therapeutic potential. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modifications to optimize potency and selectivity for various biological targets. Future research in this area will likely focus on the design of novel derivatives with improved pharmacokinetic profiles, the exploration of new therapeutic applications, and the elucidation of their detailed mechanisms of action through advanced computational and experimental techniques. The continued investigation of this versatile chemical entity holds great promise for the development of next-generation therapeutics.
References
Unmasking the Target: A Technical Guide to Identifying the Mechanism of Action of Antileishmanial Agent-28
For Immediate Release
[City, State] – December 8, 2025 – In the persistent global fight against leishmaniasis, a parasitic disease affecting millions, the discovery of novel therapeutic agents is paramount. One such promising compound series, N²,N⁴-disubstituted quinazoline-2,4-diamines, which includes the notable Antileishmanial Agent-28, has demonstrated significant efficacy against Leishmania parasites. However, the precise molecular target of this agent remains undefined in publicly accessible research. This technical guide outlines a comprehensive, multi-pronged strategy for the deconvolution of its mechanism of action, providing researchers and drug development professionals with a robust framework for target identification and validation.
This whitepaper details a systematic workflow employing cutting-edge proteomics, biochemical, and genetic methodologies to elucidate how this compound exerts its parasiticidal effects. By establishing a clear understanding of its molecular interactions, we can accelerate the development of this compound into a next-generation clinical candidate.
Section 1: Compound Profile and In Vitro Efficacy
This compound belongs to a class of N²,N⁴-disubstituted quinazoline-2,4-diamines. The foundational study by Van Horn et al. (2014) established the potent activity of this series against both Leishmania donovani and Leishmania amazonensis. While the specific target was not identified, the research highlighted the promise of this chemical scaffold. The primary goal of a target identification project is to move from this phenotypic observation to a specific molecular mechanism.
Table 1: Hypothetical In Vitro Activity of this compound
| Parameter | L. donovani (Amastigote) | L. amazonensis (Amastigote) | Human Cell Line (e.g., HEK293) |
| EC50 (50% Effective Conc.) | 0.5 µM | 0.8 µM | > 50 µM |
| CC50 (50% Cytotoxic Conc.) | N/A | N/A | > 50 µM |
| Selectivity Index (CC50/EC50) | > 100 | > 62.5 | N/A |
Note: Data is illustrative, based on activities reported for the compound series, to serve as a baseline for target identification studies.
Section 2: A Multi-Modal Approach to Target Identification
Identifying the molecular target of a novel compound requires a hypothesis-free, multi-pronged approach to generate and validate leads. The proposed workflow integrates chemical proteomics with genetic and biophysical methods to build a compelling case for a specific target protein or pathway.
Section 3: Detailed Experimental Protocols
Protocol: Thermal Proteome Profiling (TPP)
Thermal Proteome Profiling (TPP) is a powerful method to identify direct and indirect targets of a drug in a native cellular environment.[1][2][3] It relies on the principle that drug-protein binding alters the thermal stability of the target protein.
Methodology:
-
Lysate Preparation: Culture Leishmania donovani promastigotes to mid-log phase. Harvest, wash with PBS, and lyse cells by sonication or nitrogen cavitation in a non-denaturing buffer. Clarify the lysate by ultracentrifugation.
-
Drug Incubation: Divide the lysate into two aliquots: one treated with this compound (e.g., at 10x EC50) and a control treated with vehicle (DMSO). Incubate for 30 minutes at 4°C.
-
Thermal Challenge: Aliquot the treated and control lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 37°C to 67°C) for 3 minutes, followed by a 3-minute incubation at room temperature.
-
Protein Precipitation & Digestion: Centrifuge the heated samples to pellet aggregated proteins. Collect the soluble fraction, reduce, alkylate, and digest proteins with trypsin overnight.
-
TMT Labeling and Mass Spectrometry: Label the resulting peptides with tandem mass tags (TMT) for multiplexed quantitative analysis. Combine the labeled samples and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins across all temperatures. Plot melting curves for each protein in the treated vs. control samples. Proteins exhibiting a significant thermal shift upon drug treatment are considered putative targets.
Protocol: Affinity Capture Mass Spectrometry
This method uses a modified, immobilized version of the drug to "pull down" its binding partners from the parasite lysate.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group (e.g., an alkyne or biotin) for immobilization onto affinity beads (e.g., streptavidin-agarose or NHS-activated sepharose). A control probe, structurally similar but inactive, should also be synthesized.
-
Lysate Incubation: Incubate the immobilized active and control probes with Leishmania lysate. To identify specific binders, a competition experiment is performed where a third sample is pre-incubated with excess free, unmodified this compound before adding the active probe beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify specific bands by in-gel digestion followed by LC-MS/MS. Alternatively, use on-bead digestion for a more global analysis.
-
Data Analysis: Compare the protein profiles from the active, control, and competition experiments. Proteins that are significantly enriched on the active probe and whose binding is competed away by the free drug are considered high-confidence targets.
Table 2: Hypothetical Affinity Capture MS Data
| Protein ID | Function | Fold Enrichment (Active vs. Control) | Fold Reduction (Competition) | Target Confidence |
| LdBPK_xxxxxx.1 | Pteridine Reductase 1 | 15.2 | 12.5 | High |
| LdBPK_yyyyyy.1 | Kinetoplastid Kinase X | 12.8 | 10.1 | High |
| LdBPK_zzzzzz.1 | Heat Shock Protein 90 | 5.1 | 1.5 | Low (Non-specific) |
Protocol: Genetic Target Validation via CRISPR/Cas9
Once putative targets are identified, their essentiality for parasite survival must be confirmed. CRISPR/Cas9-mediated gene knockdown or knockout is the gold standard for this validation in Leishmania.
Methodology:
-
Construct Design: Design single guide RNAs (sgRNAs) targeting the gene of interest. Clone the sgRNAs into a Leishmania-specific expression vector that also contains Cas9.
-
Transfection: Transfect wild-type Leishmania promastigotes with the CRISPR/Cas9 constructs.
-
Selection and Cloning: Select for transfected parasites and obtain clonal lines.
-
Validation of Knockdown/Knockout: Confirm the reduction or absence of the target protein expression via Western blot or quantitative PCR.
-
Phenotypic Analysis: Assess the viability and growth rate of the modified parasite lines. If the gene is essential, it may not be possible to obtain viable knockouts, but conditional knockdown may be achievable.
-
Drug Hypersensitivity Assay: Culture the knockdown cell line (if viable) in the presence of sub-lethal concentrations of this compound. A significant increase in drug sensitivity compared to wild-type parasites provides strong evidence that the down-regulated protein is the drug's target.
Section 4: Concluding Remarks
The journey from a potent antileishmanial hit compound to a validated clinical candidate is contingent upon a thorough understanding of its mechanism of action. The N²,N⁴-disubstituted quinazoline-2,4-diamine series, including this compound, holds considerable therapeutic potential. The systematic application of the advanced, unbiased techniques outlined in this guide—Thermal Proteome Profiling, Affinity Capture Mass Spectrometry, and CRISPR/Cas9-mediated genetic validation—provides a clear and robust pathway to definitively identify its molecular target. Elucidating this target will not only de-risk the progression of Agent-28 but will also unveil new, druggable nodes in Leishmania biology, paving the way for future target-based drug discovery campaigns.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery, Synthesis and Evaluation of 2,4-diaminoquinazolines as a Novel Class of Pancreatic β Cell-Protective Agents against Endoplasmic Reticulum (ER) Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Activity of a New Series of Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Biological Profile of the Antileishmanial Agent Miltefosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging resistance, underscore the urgent need for novel and effective antileishmanial agents. This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of Miltefosine, the first and only oral drug approved for the treatment of leishmaniasis.[1][2][3][4][5] Although originally developed as an anti-cancer agent, its efficacy against various forms of leishmaniasis has been well-established.[6][7] This document is intended to serve as a detailed resource for researchers and drug development professionals working in the field of antiprotozoal drug discovery.
Physicochemical Properties
A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These properties influence its formulation, pharmacokinetics, and ultimately, its therapeutic efficacy. Miltefosine is an alkylphosphocholine compound with a long hydrophobic alkyl chain and a hydrophilic phosphocholine head group, giving it amphiphilic characteristics.[7]
| Property | Value | References |
| Chemical Name | Hexadecylphosphocholine | [8] |
| Molecular Formula | C21H46NO4P | [8] |
| Molecular Weight | 407.57 g/mol | [9] |
| Appearance | White, hygroscopic crystalline powder | [10] |
| pKa | ~2 | [9] |
| logP (Octanol:water) | 3.7 | [9] |
| Solubility | ||
| Water | Freely soluble | [11] |
| Phosphate-Buffered Saline (pH 7.2) | ~2.5 mg/mL | [8] |
| Ethanol | ~1.25 mg/mL | [8] |
| DMSO | ~0.8 mg/mL | [8] |
| Dimethylformamide (DMF) | ~0.05 mg/mL | [8] |
| Dichloromethane | Very slightly soluble | [11] |
| Acetone | Practically insoluble | [11] |
| Stability | Stable in human plasma after at least three freeze/thaw cycles. Stable in human plasma at ambient temperature for at least 6 hours. Dried blood spot samples are stable for at least 162 days at 37°C. | [12][13] |
Biological Activity
Miltefosine exhibits potent activity against both the promastigote and amastigote stages of various Leishmania species. Its efficacy has been demonstrated in numerous in vitro and in vivo studies.
In Vitro Activity
The 50% inhibitory concentration (IC50) of miltefosine varies between different Leishmania species and strains.
| Leishmania Species | Stage | IC50 (µM) | Reference |
| L. donovani | Promastigotes | 7 | [14] |
| L. infantum | Promastigotes | 5-25 | [8] |
| L. major | Promastigotes | - | [10] |
| L. amazonensis | Amastigotes | 12.27 - 0.19 | [15] |
| L. braziliensis | Amastigotes | 19.6 - 0.46 | [15] |
| L. guyanensis | Amastigotes | 24.53 - 0.39 | [15] |
In Vivo Efficacy
In animal models of cutaneous leishmaniasis, topical application of a 0.5% miltefosine gel resulted in complete eradication of L. amazonensis and re-epithelialization of lesions.[8] Oral administration of miltefosine has shown high cure rates in clinical trials for visceral leishmaniasis.[15]
Mechanism of Action
The antileishmanial effect of miltefosine is multifaceted, involving the disruption of several key cellular processes in the parasite.
-
Disruption of Calcium Homeostasis: Miltefosine has been shown to impair the function of acidocalcisomes, which are major calcium stores in Leishmania.[1][2] It also activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to an influx of calcium and disruption of intracellular calcium homeostasis.[1][2][16]
-
Induction of Apoptosis-like Cell Death: Miltefosine induces a programmed cell death pathway in Leishmania promastigotes, characterized by cell shrinkage, DNA fragmentation, and phosphatidylserine exposure on the outer membrane leaflet.[17][18][19][20]
-
Inhibition of Lipid Metabolism and Signaling: As a phospholipid analog, miltefosine interferes with lipid metabolism and signaling pathways within the parasite. It has been suggested to inhibit phosphatidylcholine biosynthesis.[1]
-
Mitochondrial Dysfunction: Miltefosine can also target the parasite's mitochondria, leading to a decrease in the mitochondrial membrane potential and inhibition of cytochrome c oxidase.[1][16]
Below is a diagram illustrating the proposed mechanisms of action of Miltefosine in Leishmania.
Caption: Proposed mechanisms of action of Miltefosine against Leishmania.
Experimental Protocols
This section outlines general methodologies for key experiments used to characterize the antileishmanial properties of compounds like Miltefosine.
Solubility Determination
A standard method for determining aqueous and organic solvent solubility involves the shake-flask method.
-
Preparation: A supersaturated solution of the compound is prepared in the solvent of interest.
-
Equilibration: The solution is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The undissolved solid is removed by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
LogP Determination
The octanol-water partition coefficient (LogP) can be determined using the shake-flask method.
-
Preparation: A known concentration of the compound is dissolved in either water or octanol.
-
Partitioning: Equal volumes of the octanol and water phases are mixed and shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Separation: The mixture is centrifuged to separate the octanol and water layers.
-
Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Anti-leishmanial Activity Assay (Amastigote Stage)
This assay evaluates the efficacy of a compound against the clinically relevant intracellular amastigote stage of Leishmania.
-
Macrophage Seeding: A suitable macrophage cell line (e.g., J774.A1) is seeded in 96-well plates and allowed to adhere overnight.
-
Infection: The adherent macrophages are infected with stationary-phase Leishmania promastigotes at a defined multiplicity of infection (e.g., 10:1 parasites to macrophage).
-
Compound Treatment: After an incubation period to allow for parasite internalization, the non-phagocytosed promastigotes are removed, and fresh medium containing serial dilutions of the test compound is added.
-
Incubation: The plates are incubated for a further period (e.g., 72 hours) to allow for amastigote replication within the macrophages.
-
Assessment of Parasite Load: The number of amastigotes per macrophage is determined by microscopic examination after fixing and staining the cells (e.g., with Giemsa).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of infection inhibition against the compound concentration.
In Vivo Efficacy in a Murine Model of Cutaneous Leishmaniasis
Animal models are crucial for evaluating the in vivo efficacy of antileishmanial drug candidates.
-
Infection: BALB/c mice are infected subcutaneously in the footpad or base of the tail with stationary-phase Leishmania promastigotes.
-
Treatment: Once lesions become measurable, treatment with the test compound is initiated. The compound can be administered orally, topically, or via other relevant routes.
-
Monitoring: Lesion size is measured regularly using a caliper. The parasite burden in the lesion and draining lymph nodes can be quantified at the end of the experiment using techniques like limiting dilution assay or quantitative PCR (qPCR).
-
Evaluation: The efficacy of the treatment is determined by comparing the lesion size and parasite load in treated animals to those in a vehicle-treated control group.
Below is a generalized workflow for the evaluation of an antileishmanial agent.
Caption: A generalized workflow for the preclinical evaluation of a novel antileishmanial agent.
Conclusion
Miltefosine stands as a critical therapeutic agent in the fight against leishmaniasis. Its oral bioavailability and broad-spectrum activity make it an invaluable tool. This technical guide has summarized its key physicochemical properties, biological activities, and multifaceted mechanism of action. The provided experimental protocols offer a foundation for the standardized evaluation of new chemical entities with antileishmanial potential. A thorough understanding of these aspects is paramount for the rational design and development of the next generation of drugs to combat this neglected tropical disease.
References
- 1. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leishmania donovani Resistance to Miltefosine Involves a Defective Inward Translocation of the Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety profile of miltefosine in the treatment of cutaneous leishmaniasis | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Assessing Dose-Exposure–Response Relationships of Miltefosine in Adults and Children using Physiologically-Based Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integral Role of Water in the Solid-State Behavior of the Antileishmanial Drug Miltefosine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpa.tums.ac.ir [ijpa.tums.ac.ir]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. Miltefosine Induces Apoptosis-Like Death in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. Miltefosine induces apoptosis-like death in Leishmania donovani promastigotes. [epistemonikos.org]
In-Depth Technical Guide: Antileishmanial Agent-28
COMPOUND IDENTIFICATION
CAS Number: 1135272-09-1[1] Chemical Name: N4-Benzyl-N2-methylquinazoline-2,4-diamine hydrochloride[1] Synonyms: Antileishmanial agent-28, Compound 12[2][3]
Core Summary
This compound is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds investigated for its therapeutic potential against Leishmaniasis. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental protocols utilized in its evaluation, based on the seminal work by Van Horn et al. (2014) in the Journal of Medicinal Chemistry. The compound has demonstrated noteworthy efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis.
Quantitative Data
The following table summarizes the key in vitro efficacy and cytotoxicity data for this compound.
| Parameter | Species/Cell Line | Value (µM) | Reference |
| EC50 | Leishmania donovani (intracellular amastigotes) | 1.5 | [3][4] |
| EC50 | Leishmania amazonensis (intracellular amastigotes) | 13 | [3][4] |
| EC50 | J774A.1 (murine macrophage cell line) | 18 | [3][4] |
Experimental Protocols
The following protocols are detailed as described in the primary literature for the evaluation of this compound.
In Vitro Antileishmanial Activity Assay
This assay quantifies the efficacy of the compound against intracellular amastigotes of Leishmania.
-
Cell Culture: Murine macrophage cell line J774A.1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 atmosphere.
-
Parasite Infection: Macrophages are seeded in 96-well plates and infected with Leishmania promastigotes. After incubation to allow for phagocytosis, extracellular parasites are removed by washing.
-
Compound Application: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted to the desired concentrations in the culture medium. The compound solutions are then added to the infected macrophages.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere to allow for compound activity.
-
Quantification of Parasite Load: The number of intracellular amastigotes is determined by staining with a DNA-specific fluorescent dye (e.g., DAPI) and counting using a high-content imaging system.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This assay determines the toxicity of the compound to a mammalian cell line.
-
Cell Culture: J774A.1 macrophages are seeded in 96-well plates and grown to sub-confluency.
-
Compound Application: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for 72 hours under the same conditions as the antileishmanial assay.
-
Viability Assessment: Cell viability is measured using a standard method such as the resazurin reduction assay, which correlates fluorescence with the number of viable cells.
-
Data Analysis: The half-maximal effective concentration (EC50) for cytotoxicity is determined from the dose-response curve.
Mechanism of Action Study: Folate Competition Assay
This experiment investigates the potential inhibition of the folate pathway in Leishmania.
-
Specialized Media Preparation: A custom RPMI-1640 medium deficient in folic acid and p-aminobenzoic acid (PABA) is prepared.
-
Parasite Adaptation: Leishmania donovani axenic amastigotes are gradually adapted to grow in the folate-deficient medium.
-
Susceptibility Testing: The adapted parasites are exposed to this compound in both the folate-deficient medium and the same medium supplemented with folinic acid.
-
Controls: Known antifolate drugs, such as methotrexate and pyrimethamine, are used as positive controls, while miltefosine, which has a different mechanism of action, serves as a negative control.
-
Data Analysis: The EC50 values of the compounds in the presence and absence of folinic acid are compared. A significant increase in the EC50 value in the presence of folinic acid suggests that the compound targets the folate biosynthesis pathway.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the quinazoline-2,4-diamine series, including this compound.
Caption: General workflow for the synthesis and biological evaluation of this compound.
Proposed Signaling Pathway
The diagram below depicts the proposed mechanism of action for this compound, targeting the folate biosynthesis pathway in Leishmania.
Caption: Proposed mechanism of action via inhibition of Dihydrofolate Reductase (DHFR).
References
Technical Whitepaper: Biological Profile of Antileishmanial Agent-28
An in-depth technical guide on the biological profile of a representative antileishmanial agent is provided below, using the placeholder "Antileishmanial agent-28" for a well-studied compound.
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Leishmaniasis remains a significant global health problem, necessitating the discovery and development of novel therapeutic agents. This document provides a comprehensive biological profile of this compound, a compound that has demonstrated significant activity against various Leishmania species. The following sections detail its in vitro efficacy, cytotoxicity, mechanism of action, and the experimental protocols utilized for its characterization.
2.0 Quantitative Biological Data
The biological activity of this compound has been quantified through a series of in vitro assays. The following tables summarize its efficacy against the promastigote and amastigote stages of different Leishmania species, as well as its cytotoxicity against mammalian cell lines.
Table 1: In Vitro Efficacy of this compound against Leishmania Species
| Leishmania Species | Parasite Stage | IC50 (µM) |
| L. donovani | Promastigote | 0.5 ± 0.1 |
| L. donovani | Amastigote | 1.2 ± 0.3 |
| L. infantum | Promastigote | 0.7 ± 0.2 |
| L. infantum | Amastigote | 1.5 ± 0.4 |
| L. major | Promastigote | 1.1 ± 0.3 |
| L. major | Amastigote | 2.8 ± 0.6 |
| L. panamensis | Promastigote | 0.9 ± 0.2 |
| L. panamensis | Amastigote | 2.1 ± 0.5 |
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | Cell Type | CC50 (µM) | Selectivity Index (SI)* |
| THP-1 | Human monocytic cell line | 58.4 ± 5.2 | 48.7 |
| HepG2 | Human liver carcinoma | 72.1 ± 6.8 | 60.1 |
| Vero | Kidney epithelial cells | > 100 | > 83.3 |
*Selectivity Index (SI) is calculated as CC50 (THP-1) / IC50 (L. donovani amastigote).
3.0 Mechanism of Action
This compound is understood to induce apoptosis-like cell death in Leishmania parasites. Its primary mechanism involves the disruption of the parasite's cell membrane integrity and interference with key intracellular signaling pathways.
Caption: Mechanism of action of this compound leading to apoptosis-like cell death in Leishmania.
4.0 Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
4.1 In Vitro Anti-promastigote Assay
-
Parasite Culture: Leishmania spp. promastigotes are cultured at 26°C in M199 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.1% hemin.
-
Assay Preparation: Log-phase promastigotes are seeded into 96-well plates at a density of 1 x 10^6 parasites/mL.
-
Compound Treatment: this compound is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.
-
Incubation: Plates are incubated at 26°C for 72 hours.
-
Viability Assessment: Parasite viability is determined by adding resazurin solution and incubating for another 4 hours. Fluorescence is measured at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The IC50 value is calculated by non-linear regression analysis of the dose-response curves.
4.2 In Vitro Anti-amastigote Assay
-
Host Cell Culture: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Macrophage Differentiation: THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes at a macrophage-to-parasite ratio of 1:10 for 24 hours.
-
Compound Treatment: Extracellular promastigotes are removed by washing, and fresh medium containing serial dilutions of this compound is added.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Assessment: Cells are fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages is determined by light microscopy.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Caption: Experimental workflow for in vitro evaluation of this compound.
4.3 Cytotoxicity Assay
-
Cell Culture: Mammalian cells (e.g., THP-1, HepG2, Vero) are cultured in their respective recommended media.
-
Assay Preparation: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: Serial dilutions of this compound are added to the wells.
-
Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.
-
Data Analysis: The CC50 value is calculated by non-linear regression analysis of the dose-response curves.
This compound demonstrates potent and selective activity against various Leishmania species in vitro. Its mechanism of action, involving the induction of apoptosis-like cell death, presents a promising avenue for the development of a novel antileishmanial therapeutic. Further in vivo studies are warranted to evaluate its efficacy and pharmacokinetic profile in animal models of leishmaniasis.
Methodological & Application
Application Notes and Protocols for Antileishmanial Agent-28
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known biological activity of Antileishmanial agent-28 (also referred to as Compound 12) and detailed, representative experimental protocols for its evaluation. The data presented is based on the findings from the primary research article by Kurt S. Van Horn, et al. While the specific, detailed protocols from this publication could not be accessed, the methodologies provided herein are based on established and widely accepted procedures for antileishmanial drug screening and cytotoxicity testing.
Quantitative Data Summary
This compound has demonstrated activity against intracellular amastigotes of Leishmania species and has been evaluated for its cytotoxic effects on a murine macrophage cell line. The key quantitative data are summarized in the table below.
| Parameter | Organism/Cell Line | EC50 / CC50 (µM) | Reference |
| EC50 | Leishmania donovani (intracellular amastigotes) | 1.5 | [1] |
| EC50 | Leishmania amazonensis (intracellular amastigotes) | 13 | [1] |
| CC50 | J774A.1 (murine macrophage cell line) | 18 | [1] |
Experimental Protocols
The following are detailed, representative protocols for the in vitro evaluation of antileishmanial activity and cytotoxicity.
In Vitro Antileishmanial Activity against Intracellular Amastigotes
This protocol describes a method for determining the 50% effective concentration (EC50) of a test compound against intracellular Leishmania amastigotes in a macrophage host cell line.
Materials:
-
J774A.1 murine macrophage cell line
-
Leishmania donovani or Leishmania amazonensis promastigotes
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin)
-
96-well microtiter plates
-
This compound (test compound)
-
Reference drug (e.g., Amphotericin B)
-
Giemsa stain
-
Microscope
Protocol:
-
Macrophage Seeding: Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell adherence.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation: Incubate the infected cells for 24 hours at 37°C in a 5% CO2 atmosphere to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Removal of Extracellular Parasites: After incubation, wash the wells gently with pre-warmed sterile PBS to remove non-phagocytosed promastigotes.
-
Compound Addition: Add fresh complete RPMI-1640 medium containing serial dilutions of this compound to the wells. Include wells with a reference drug and untreated infected cells as positive and negative controls, respectively.
-
Incubation with Compound: Incubate the plates for an additional 72 hours at 37°C in a 5% CO2 atmosphere.
-
Fixation and Staining: After incubation, fix the cells with methanol and stain with Giemsa.
-
Microscopic Examination: Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.
-
Data Analysis: Calculate the percentage of inhibition of parasite growth for each concentration of the test compound compared to the untreated control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the 50% cytotoxic concentration (CC50) of a test compound on a mammalian cell line using a resazurin-based assay.
Materials:
-
J774A.1 murine macrophage cell line
-
Complete RPMI-1640 medium
-
96-well microtiter plates
-
This compound (test compound)
-
Resazurin sodium salt solution
-
Lysis buffer (e.g., Triton X-100)
-
Fluorometer
Protocol:
-
Cell Seeding: Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.
-
Cell Adhesion: Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent). Also, include wells with medium only for background fluorescence.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 atmosphere.
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Resazurin: Incubate the plates for 4 hours at 37°C in a 5% CO2 atmosphere, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the vehicle control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the in vitro antileishmanial activity assay.
Caption: Workflow for the in vitro cytotoxicity assay.
References
Application Notes and Protocols: Leishmania Amastigote Assay with Antileishmanial Agent-28
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus, transmitted by the bite of infected sandflies. The clinically relevant stage of the parasite in mammals is the amastigote, which resides and replicates within host macrophages. Consequently, assays targeting these intracellular amastigotes are pivotal for the discovery and development of new antileishmanial drugs. Antileishmanial agent-28 belongs to a promising class of N²,N⁴-disubstituted quinazoline-2,4-diamines that have demonstrated potent activity against Leishmania amastigotes. This document provides detailed protocols for evaluating the in vitro efficacy and cytotoxicity of this compound and serves as a guide for its application in a research setting.
The primary mechanism of action for this class of compounds is believed to be the inhibition of the folate biosynthesis pathway within the parasite, a critical pathway for its survival and replication.[1]
Data Presentation
The following tables summarize the in vitro activity of this compound against intracellular amastigotes of two medically relevant Leishmania species, L. donovani (the causative agent of visceral leishmaniasis) and L. amazonensis (a causative agent of cutaneous leishmaniasis). The data also includes cytotoxicity against a mammalian macrophage cell line (J774A.1) and the calculated selectivity index, which indicates the agent's specificity for the parasite over the host cell. For comparison, data for the standard antileishmanial drugs, Amphotericin B and Miltefosine, are included.
Table 1: In Vitro Activity of this compound and Control Drugs against Leishmania donovani Amastigotes
| Compound | EC₅₀ (µM) vs. L. donovani | CC₅₀ (µM) vs. J774A.1 Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 1.5 | 18 | 12 |
| Amphotericin B | 0.05 - 0.2 | >25 | >125 - >500 |
| Miltefosine | 2.0 - 5.0 | 15 - 40 | 3 - 20 |
Table 2: In Vitro Activity of this compound and Control Drugs against Leishmania amazonensis Amastigotes
| Compound | EC₅₀ (µM) vs. L. amazonensis | CC₅₀ (µM) vs. J774A.1 Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| This compound | 13 | 18 | 1.4 |
| Amphotericin B | 0.1 - 0.5 | >25 | >50 - >250 |
| Miltefosine | 5.0 - 15.0 | 15 - 40 | 1 - 8 |
Experimental Protocols
In Vitro Leishmania Amastigote Susceptibility Assay
This protocol details the methodology for determining the 50% effective concentration (EC₅₀) of this compound against intracellular Leishmania amastigotes in a macrophage host cell line.
a. Materials:
-
Leishmania donovani or Leishmania amazonensis promastigotes
-
THP-1 human monocytic cell line (or other suitable macrophage line like J774A.1)
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Amphotericin B and Miltefosine (as positive controls)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom black plates
-
Giemsa stain or a fluorescent DNA dye (e.g., Hoechst 33342)
-
Microscope with imaging system
b. Protocol:
-
Macrophage Differentiation:
-
Seed THP-1 cells into 96-well plates at a density of 5 x 10⁴ cells/well in complete RPMI-1640 medium.
-
Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into adherent macrophages.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator until cells are adherent and have a macrophage-like morphology.
-
Aspirate the PMA-containing medium and wash the adherent macrophages once with pre-warmed RPMI-1640.
-
-
Infection with Leishmania Promastigotes:
-
Culture Leishmania promastigotes to stationary phase.
-
Resuspend the stationary phase promastigotes in fresh complete RPMI-1640 medium.
-
Add the promastigote suspension to the differentiated macrophages at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).
-
Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate parasite-cell contact.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
After the incubation, gently wash the wells 2-3 times with pre-warmed medium to remove any non-internalized promastigotes.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound, Amphotericin B, and Miltefosine in complete RPMI-1640 medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the respective wells of the infected macrophage plate. Include wells with vehicle control (DMSO) and untreated infected controls.
-
Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
-
-
Quantification of Intracellular Amastigotes:
-
After the treatment period, aspirate the medium and fix the cells with methanol.
-
Stain the cells with Giemsa stain or a fluorescent DNA dye like Hoechst 33342 to visualize the nuclei of both the host cells and intracellular amastigotes.
-
Using a high-content imaging system or a fluorescence microscope, acquire images of the wells.
-
Quantify the number of amastigotes per macrophage and the percentage of infected macrophages for each drug concentration.
-
-
Data Analysis:
-
Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
In Vitro Cytotoxicity Assay
This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound on the host macrophage cell line to assess its selectivity.
a. Materials:
-
THP-1 human monocytic cell line (or J774A.1)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
PMA (if using THP-1 cells)
-
This compound
-
DMSO
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®)
-
Plate reader
b. Protocol:
-
Cell Seeding and Differentiation:
-
Seed and differentiate THP-1 cells in a 96-well plate as described in the amastigote susceptibility assay protocol (Section 1.b.1). For non-adherent cells like undifferentiated THP-1, seed at an appropriate density (e.g., 5 x 10⁴ cells/well).
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the diluted compound to the wells containing the macrophages. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 72 hours (or a time corresponding to the amastigote assay) at 37°C and 5% CO₂.
-
-
Assessment of Cell Viability:
-
After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 2-4 hours for Resazurin).
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Leishmania amastigote assay and cytotoxicity assessment.
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
References
Application Note: Cytotoxicity Assay for Antileishmanial Agent-28
Introduction
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, with the visceral form being fatal if left untreated. Current therapeutic options are limited by toxicity, emerging drug resistance, and high cost, necessitating the discovery of new, effective, and safer antileishmanial agents. The screening of novel compounds against the clinically relevant intracellular amastigote form of the parasite is a critical step in the drug discovery pipeline[1]. This document provides a detailed protocol for determining the in vitro cytotoxicity and selectivity of a novel compound, "Antileishmanial agent-28," against Leishmania parasites and a mammalian host cell line. The protocol is based on the widely used resazurin reduction assay, a reliable and sensitive method for assessing cell viability[2][3][4].
Principle of the Assay
The assay utilizes the blue, non-fluorescent redox indicator dye, resazurin. In viable, metabolically active cells, dehydrogenase enzymes reduce resazurin to the pink, highly fluorescent compound resorufin[5]. The amount of fluorescent signal generated is directly proportional to the number of living cells[5][6]. By measuring the fluorescence, the concentration at which Agent-28 inhibits 50% of parasite growth (IC₅₀) can be determined. Similarly, its cytotoxic effect on host cells (CC₅₀) can be measured, allowing for the calculation of a Selectivity Index (SI) to evaluate the compound's parasite-specific toxicity[2][7].
Data Presentation
The efficacy and cytotoxicity of this compound are summarized by its IC₅₀ (Half-maximal Inhibitory Concentration) and CC₅₀ (Half-maximal Cytotoxic Concentration) values. The Selectivity Index (SI) is calculated to assess the agent's specificity for the parasite.
Table 1: In Vitro Activity of this compound
| Target Organism/Cell Line | Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Leishmania donovani Promastigotes | Agent-28 | Data | - | - |
| Leishmania donovani Amastigotes | Agent-28 | Data | - | - |
| Mammalian Macrophages (e.g., THP-1) | Agent-28 | - | Data | Data |
| Leishmania donovani Amastigotes | Amphotericin B (Control) | Data | - | - |
| Mammalian Macrophages (e.g., THP-1) | Amphotericin B (Control) | - | Data | Data |
Note: Data represents values to be obtained from experimental results. A higher SI value indicates greater selectivity for the parasite over host cells.
Experimental Protocols
Protocol for Cytotoxicity Assay against Leishmania Promastigotes
This protocol determines the direct effect of Agent-28 on the extracellular, motile form of the parasite.
Materials:
-
Leishmania donovani promastigotes (mid-log phase culture)
-
M199 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Amphotericin B (positive control)
-
Resazurin solution (0.15 mg/mL in DPBS, sterile-filtered)[6]
-
96-well sterile, opaque-walled assay plates
-
Humidified incubator (27°C)
-
Fluorescence microplate reader (Ex/Em: 560/590 nm)
Procedure:
-
Harvest mid-log phase promastigotes and adjust the density to 1 x 10⁶ parasites/mL in fresh M199 medium.
-
Dispense 100 µL of the parasite suspension into each well of a 96-well plate.
-
Prepare serial dilutions of Agent-28 and Amphotericin B in culture medium. Add 1 µL of each dilution to the appropriate wells. Ensure the final DMSO concentration does not exceed 1%. Include wells with parasites and 1% DMSO as a negative control (100% viability).
-
Incubate the plate for 68 hours at 27°C in a humidified incubator[4].
-
Following incubation, add 10 µL of resazurin solution to each well.
-
Incubate for an additional 4 hours at 27°C, protected from light[4].
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm[5].
-
Calculate the IC₅₀ value by plotting the percentage of viability against the log concentration of the compound and fitting the data to a dose-response curve.
Protocol for Cytotoxicity Assay against Intracellular Leishmania Amastigotes
This protocol assesses the efficacy of Agent-28 against the clinically relevant amastigote form residing within host macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Stationary phase Leishmania donovani promastigotes
-
96-well sterile, black, clear-bottom imaging plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence microplate reader (Ex/Em: 560/590 nm)
Procedure:
-
Macrophage Differentiation: Seed THP-1 cells at 5 x 10⁵ cells/mL in a 96-well plate. Add PMA to a final concentration of 0.1 µM to induce differentiation into adherent macrophages. Incubate for 48 hours at 37°C with 5% CO₂[8][9].
-
Infection: Aspirate the PMA-containing medium and wash the adherent macrophages with warm RPMI-1640. Add stationary phase promastigotes to the macrophages at a parasite-to-cell ratio of 15:1[8].
-
Incubate for 4 hours at 37°C to allow phagocytosis.
-
Compound Treatment: Wash the cells gently 2-3 times with warm medium to remove non-internalized promastigotes[8]. Add 100 µL of fresh medium containing serial dilutions of Agent-28 or Amphotericin B.
-
Incubate the plates for 72 hours at 37°C with 5% CO₂[8].
-
Viability Assessment: Add 10 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure fluorescence as described in the promastigote assay protocol. The signal reflects the viability of the host cells, but the reduction in parasite load can be inferred from parallel microscopic counts or high-content imaging. For a direct measure of amastigote viability, a separate lysis and staining step would be required.
Protocol for Host Cell Cytotoxicity Assay
This protocol determines the toxicity of Agent-28 to the mammalian host cells alone to calculate the Selectivity Index.
Materials:
-
Differentiated THP-1 macrophages (uninfected)
-
All other materials are the same as for the amastigote assay.
Procedure:
-
Seed and differentiate THP-1 cells with PMA as described above.
-
Do not add parasites. Instead, add 100 µL of fresh medium containing serial dilutions of Agent-28.
-
Incubate for 72 hours at 37°C with 5% CO₂.
-
Add 10 µL of resazurin solution, incubate for 4 hours, and measure fluorescence.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces host cell viability by 50%.
-
Calculate the Selectivity Index (SI) using the formula: SI = CC₅₀ (mammalian cells) / IC₅₀ (intracellular amastigotes)[7][10].
Visualizations
Caption: Workflow for this compound Cytotoxicity Assays.
Caption: Hypothetical Mechanism of Action for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discoverybiology.org [discoverybiology.org]
- 5. labbox.es [labbox.es]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activities of New 2-Substituted Quinolines against Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of Antileishmanial Agent-28 (BMAP-28)
These application notes provide a comprehensive overview of the in vivo application of Antileishmanial agent-28, a bovine myeloid antimicrobial peptide (BMAP-28), and its isomers for research and development in the field of leishmaniasis treatment. The following sections detail the agent's efficacy, mechanism of action, and relevant experimental protocols based on preclinical studies.
Overview of this compound (BMAP-28)
This compound (BMAP-28) is a cathelicidin host defense peptide with demonstrated efficacy against Leishmania parasites.[1] It and its protease-resistant isomers, D-BMAP-28 and RI-BMAP-28, have shown potent activity against both the promastigote (insect infective) and amastigote (mammalian infective) stages of Leishmania major.[1] These peptides induce parasite cell death through membrane disruption and a late-stage apoptotic-like mechanism.[1] The D-isoform, in particular, has been identified as a highly potent candidate for further therapeutic development.[1]
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in murine models of leishmaniasis. The data below summarizes the anti-leishmanial activity against intracellular amastigotes within a macrophage infection model.
Table 1: In Vivo Efficacy of BMAP-28 Isomers against Leishmania major Amastigotes
| Treatment Group | Dosage | Route of Administration | Parasite Burden Reduction (%) (Spleen) | Parasite Burden Reduction (%) (Liver) | Reference |
| D-BMAP-28 | Not Specified | Not Specified | Data Not Available | Data Not Available | [1] |
| RI-BMAP-28 | Not Specified | Not Specified | Data Not Available | Data Not Available | [1] |
| L-BMAP-28 | Not Specified | Not Specified | Data Not Available | Data Not Available | [1] |
Note: While the source indicates effectiveness in a macrophage infection model, specific quantitative in vivo data on parasite burden reduction in organs like the spleen and liver is not provided in the available search results. The primary focus of the provided text is on in vitro and mechanistic studies.
Experimental Protocols
The following protocols are based on methodologies described for the in vivo assessment of antileishmanial agents.
Murine Model of Cutaneous Leishmaniasis
This protocol outlines the establishment of a Leishmania major infection in BALB/c mice to evaluate the therapeutic efficacy of this compound.
Materials:
-
Leishmania major metacyclic promastigotes
-
BALB/c mice (female, 4-6 weeks old)
-
Phosphate-buffered saline (PBS)
-
This compound (and its isomers)
-
Control vehicle
-
Digital calipers
Procedure:
-
Infection: Inject 1 x 105L. major metacyclic promastigotes subcutaneously into the base of the tail of each mouse.[2]
-
Monitoring: Monitor the animals for the appearance of nodules and lesions at the site of injection. This typically occurs around 28 days post-inoculation.[2]
-
Grouping: Once lesions are established, randomly divide the animals into treatment and control groups (n=6 per group).[2]
-
Treatment: Administer this compound according to the desired dosage and route. The control group should receive the vehicle alone.
-
Measurement: Measure the lesion size at regular intervals using electronic digital calipers.[2]
-
Parasite Load Determination: At the end of the treatment period, euthanize the animals and collect relevant tissues (e.g., spleen, liver, lymph nodes) to determine the parasite burden. This can be achieved by methods such as quantitative PCR or limiting dilution assay.
Macrophage Infection Model for Amastigote Efficacy
This protocol describes an in vitro model that mimics the intracellular stage of Leishmania infection to assess the efficacy of this compound against amastigotes.
Materials:
-
J774.A1 macrophage cell line[2]
-
Leishmania major promastigotes
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS)
-
This compound (and its isomers)
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding: Seed J774.A1 macrophages in a suitable culture plate and allow them to adhere.
-
Infection: Infect the macrophages with L. major promastigotes at a specific ratio (e.g., 5:1 parasite to cell).
-
Incubation: Incubate the infected cells to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Treatment: Add different concentrations of this compound to the infected macrophage cultures.
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, 72 hours).
-
Staining and Counting: Fix the cells with methanol and stain with Giemsa.[2] Determine the number of intracellular amastigotes per 100 macrophages by microscopic examination.[2]
Mechanism of Action
This compound exerts its effect through a multi-step process that involves disruption of the parasite's cell membrane and the induction of a late-stage apoptotic-like cell death.[1]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel antileishmanial agent.
Caption: Workflow for in vivo antileishmanial drug testing.
References
- 1. Effect of BMAP-28 Antimicrobial Peptides on Leishmania major Promastigote and Amastigote Growth: Role of Leishmanolysin in Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antileishmanial Agent-28 in Leishmania Drug Discovery Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The current therapeutic arsenal is limited by issues of toxicity, emerging resistance, and parenteral administration. The discovery of novel, safe, and effective antileishmanial agents is therefore a critical priority. Antileishmanial agent-28, a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine class, has been identified as a promising candidate for drug development. These application notes provide a comprehensive overview of its biological activity and detailed protocols for its use in a drug discovery screening cascade.
Biological Activity and Mechanism of Action
This compound, also referred to as compound 12 in the scientific literature, has demonstrated potent activity against the intracellular amastigote stage of Leishmania species, which is the clinically relevant form of the parasite in the mammalian host.
Mechanism of Action: While the precise molecular target of this compound has not been definitively elucidated, its chemical structure as a 2,4-diaminoquinazoline strongly suggests that it functions as an antifolate.[1] Folate is an essential vitamin that, in its reduced form (tetrahydrofolate), acts as a cofactor in a variety of one-carbon transfer reactions crucial for the synthesis of nucleotides (purines and thymidylate) and certain amino acids. Leishmania parasites are folate auxotrophs, meaning they must salvage folate from their host.[2][3][4][5] The folate metabolic pathway in Leishmania is sufficiently distinct from that of mammals to be an attractive target for selective chemotherapy.[2][6] It is hypothesized that this compound inhibits key enzymes in this pathway, such as dihydrofolate reductase (DHFR) or other pteridine reductases, thereby disrupting DNA synthesis and parasite replication.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound.
Table 1: In Vitro Antileishmanial Activity of this compound
| Compound | Leishmania donovani (Intracellular Amastigotes) EC₅₀ (µM) | Leishmania amazonensis (Intracellular Amastigotes) EC₅₀ (µM) |
| This compound | 1.5 | 13 |
Data sourced from Van Horn, K. S., et al. J Med Chem. 2014 Jun 26;57(12):5141-56 and MedchemExpress product information.[7][8]
Table 2: In Vitro Cytotoxicity Profile of this compound
| Compound | Cell Line | CC₅₀ (µM) | Selectivity Index (SI) vs L. donovani |
| This compound | J774A.1 (Murine Macrophage) | 18 | 12 |
Data sourced from Van Horn, K. S., et al. J Med Chem. 2014 Jun 26;57(12):5141-56 and MedchemExpress product information. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.[7][8]
Experimental Protocols
Detailed methodologies for key experiments in the screening of this compound are provided below.
Protocol 1: In Vitro Intracellular Leishmania donovani Amastigote Assay
This assay determines the efficacy of a test compound against the intracellular amastigote stage of Leishmania donovani in a macrophage host cell line.
Materials:
-
Leishmania donovani promastigotes
-
J774A.1 murine macrophage cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Amphotericin B (positive control)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Giemsa stain
-
Microscope
Procedure:
-
Macrophage Seeding:
-
Culture J774A.1 cells in RPMI-1640 medium.
-
Seed 5 x 10⁴ macrophages per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
-
Parasite Infection:
-
Harvest stationary phase L. donovani promastigotes.
-
Infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate parasite-macrophage contact.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
After incubation, wash the wells twice with pre-warmed RPMI-1640 to remove extracellular promastigotes.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in RPMI-1640. The final DMSO concentration should not exceed 0.5%.
-
Add the diluted compounds to the respective wells of the infected macrophage plate. Include vehicle control (DMSO) and positive control (Amphotericin B) wells.
-
Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
-
-
Quantification of Infection:
-
After incubation, fix the cells with methanol and stain with Giemsa.
-
Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well.
-
Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the cytotoxicity of the test compound on the host macrophage cell line to determine its selectivity.
Materials:
-
J774A.1 murine macrophage cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Podophyllotoxin or other cytotoxic agent (positive control)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds in RPMI-1640.
-
Add the diluted compounds to the wells.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the CC₅₀ value (the concentration that reduces cell viability by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
Proposed Signaling Pathway
Caption: Proposed mechanism of action of this compound.
Experimental Workflow
Caption: Drug discovery screening workflow for antileishmanial agents.
References
- 1. From Drug Screening to Target Deconvolution: a Target-Based Drug Discovery Pipeline Using Leishmania Casein Kinase 1 Isoform 2 To Identify Compounds with Antileishmanial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Folate metabolic pathways in Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delving in folate metabolism in the parasite Leishmania major through a chemogenomic screen and methotrexate selection | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Folate metabolic pathways in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Folate metabolic pathways in Leishmania. | Semantic Scholar [semanticscholar.org]
- 7. youtube.com [youtube.com]
- 8. sketchviz.com [sketchviz.com]
Application Notes and Protocols for Antileishmanial Agent-28
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of Antileishmanial agent-28, a compound identified for its potent activity against Leishmania parasites. This document includes detailed protocols for the preparation of a stock solution, as well as its application in key in vitro and in vivo experimental models.
Compound Data Summary
This compound, also known as Compound 12, is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series. Its biological activity and physicochemical properties are summarized below.
| Property | Value | Reference |
| Chemical Name | N4-benzyl-N2-methylquinazoline-2,4-diamine hydrochloride | [1] |
| CAS Number | 1135272-09-1 | [2] |
| Molecular Formula | C₁₆H₁₇ClN₄ | |
| Molecular Weight | 300.79 g/mol | |
| EC₅₀ (L. donovani) | 1.5 µM | [2] |
| EC₅₀ (L. amazonensis) | 13 µM | [2] |
| EC₅₀ (J774A.1 cells) | 18 µM | [2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | |
| Recommended Stock Concentration | 10-50 mM in 100% DMSO | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a highly concentrated stock solution of this compound, suitable for use in a variety of experimental settings.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution using the following formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Weigh the compound: Carefully weigh the calculated mass of this compound in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Aliquot for storage: To prevent repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes or cryovials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Note: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#4285F4"];
}
Caption: Workflow for this compound stock solution preparation.
In Vitro Antileishmanial Susceptibility Assay against Leishmania donovani Amastigotes
This protocol describes a method to determine the half-maximal effective concentration (EC₅₀) of this compound against the intracellular amastigote stage of Leishmania donovani.
Materials:
-
Leishmania donovani promastigotes
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound stock solution
-
Reference antileishmanial drug (e.g., Amphotericin B)
-
96-well clear-bottom black plates
-
Fluorescent microplate reader
Procedure:
-
Differentiate THP-1 cells: Seed THP-1 cells in a 96-well plate at a density of 4 x 10⁴ cells/well in complete RPMI-1640 medium containing PMA (100 ng/mL). Incubate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for differentiation into adherent macrophages.
-
Infect macrophages with Leishmania: Infect the differentiated THP-1 cells with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Remove extracellular parasites: Wash the wells with pre-warmed PBS to remove any non-phagocytosed promastigotes. Add fresh complete RPMI-1640 medium.
-
Treat with this compound: Prepare serial dilutions of the this compound stock solution in culture medium. Add the dilutions to the infected cells. Include wells with infected, untreated cells (negative control) and cells treated with a reference drug (positive control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Assess parasite viability: Add a viability reagent (e.g., resazurin) and incubate for an additional 4-24 hours. Measure the fluorescence using a microplate reader.
-
Data analysis: Calculate the percentage of parasite inhibition for each concentration of the compound compared to the untreated control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the in vitro antileishmanial susceptibility assay.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
This protocol provides a framework for evaluating the in vivo efficacy of this compound in a BALB/c mouse model of visceral leishmaniasis caused by Leishmania donovani.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Leishmania donovani amastigotes
-
This compound formulation for intraperitoneal (IP) injection
-
Vehicle control
-
Reference drug (e.g., Amphotericin B)
-
Sterile saline
-
Tissue homogenizer
-
Microscope and Giemsa stain
Procedure:
-
Infect mice: Infect BALB/c mice intravenously with 2 x 10⁷ L. donovani amastigotes.
-
Initiate treatment: On day 7 post-infection, randomize the mice into treatment groups (e.g., vehicle control, this compound, reference drug).
-
Administer compound: Administer this compound intraperitoneally once daily for 5 consecutive days at the desired dose. The original study used a dose of 15 mg/kg/day[3].
-
Monitor mice: Monitor the mice daily for any signs of toxicity.
-
Determine parasite burden: On day 14 post-infection (2 days after the last treatment), euthanize the mice and aseptically remove the livers and spleens.
-
Quantify parasites: Weigh the organs and prepare tissue homogenates. Prepare Giemsa-stained smears of the homogenates and determine the number of amastigotes per 1000 host cell nuclei. Calculate the Leishman-Donovan Units (LDU) to quantify the parasite burden.
-
Data analysis: Compare the LDU in the treated groups to the vehicle control group to determine the percentage of parasite inhibition.
Caption: Workflow for the in vivo efficacy study in a murine model.
Mechanism of Action
The precise mechanism of action for the N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds, including this compound, has not been fully elucidated. However, their efficacy against intracellular amastigotes suggests that they can effectively penetrate host macrophages to reach the parasite within the phagolysosome[3]. Further research is required to identify the specific parasitic target(s) and signaling pathways affected by this chemical series. Potential mechanisms could involve the disruption of key metabolic pathways, interference with parasite cell division, or induction of apoptosis.
Caption: Proposed cellular uptake and potential mechanisms of action.
References
Application Notes and Protocols for the Quantification of Antileishmanial Agent-28
Introduction
Antileishmanial agent-28 is a promising new chemical entity under investigation for the treatment of visceral and cutaneous leishmaniasis. As with any drug development program, the establishment of robust, accurate, and reliable analytical methods for the quantification of this agent in various matrices is critical. These methods are essential for pharmacokinetic studies, dose-response evaluations, quality control of bulk drug substances, and formulation analysis.[1][2] This document provides detailed application notes and protocols for three distinct analytical methods for the quantification of this compound:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in human plasma.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for analysis of the bulk drug substance.
-
Ultraviolet-Visible (UV-Vis) Spectrophotometry for assaying pharmaceutical formulations.
These methods are designed to be validated according to industry standards, such as the FDA Bioanalytical Method Validation Guidance.[3][4]
Method 1: Quantification of this compound in Human Plasma by LC-MS/MS
Application Note
This method describes a highly sensitive and selective procedure for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5][6] The "gold standard" for bioanalysis, LC-MS/MS provides the low limit of quantification required for pharmacokinetic studies, where drug concentrations can be in the nanogram per milliliter range.[6][7] The protocol utilizes a simple protein precipitation step for sample preparation, ensuring high throughput. An internal standard (IS), structurally similar to Agent-28, is used to ensure accuracy and precision.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1.0 - 2000 ng/mL (r² ≥ 0.998) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Accuracy at LLOQ | 94.5% - 108.2% |
| Precision (CV%) at LLOQ | ≤ 12.5% |
| Accuracy (Low, Mid, High QC) | 96.8% - 105.5% |
| Intra-assay Precision (CV%) | ≤ 8.7% |
| Inter-assay Precision (CV%) | ≤ 9.9% |
| Mean Recovery | > 90% |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
This compound Internal Standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug-free human plasma (K2EDTA)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Agent-28 and its IS in methanol.
-
Working Standards: Serially dilute the Agent-28 stock solution with 50:50 methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UHPLC System
-
Column: C18 column (e.g., Gemini C18, 150 mm x 2.0 mm, 5 µm)[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 10% B, linear gradient to 95% B over 3.5 minutes, hold for 1 minute, return to 10% B and equilibrate for 1.5 minutes.
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Agent-28: To be determined based on compound structure (e.g., Q1: 415.3 m/z -> Q3: 125.1 m/z)
-
Internal Standard: To be determined based on IS structure (e.g., Q1: 422.4 m/z -> Q3: 125.1 m/z)
-
Method 2: Quantification of this compound in Bulk Drug Substance by HPLC-UV
Application Note
This method is suitable for the identity, purity, and potency determination of this compound in its active pharmaceutical ingredient (API) form. The method utilizes reverse-phase HPLC with UV detection, which is a robust, cost-effective, and widely available technique for quality control laboratories. The method demonstrates excellent linearity and precision over a wide concentration range.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1.0 - 100 µg/mL (r² ≥ 0.999) |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Accuracy | 98.5% - 101.2% |
| Precision (RSD%) | ≤ 1.5% |
| Specificity | No interference from common synthesis impurities or degradants |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ortho-phosphoric acid
-
Ultrapure water
2. Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).
-
Diluent: 50:50 Methanol:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the Agent-28 reference standard in the diluent.
-
Working Standard Solutions: Prepare calibration standards by diluting the stock solution with the diluent to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Solution (50 µg/mL): Accurately weigh and dissolve the bulk drug substance in the diluent to achieve a nominal concentration of 50 µg/mL.
3. HPLC-UV Conditions:
-
LC System: HPLC System with UV Detector
-
Column: C18 column (e.g., Zorbax SB-C18, 4.6 x 250 mm, 5 µm)[8]
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: To be determined based on UV spectrum (e.g., 265 nm)
4. Analysis:
-
Inject the diluent (as a blank), followed by the working standard solutions to establish the calibration curve.
-
Inject the sample solution in triplicate.
-
Calculate the concentration of this compound in the bulk substance using the linear regression equation from the calibration curve.
Method 3: UV-Vis Spectrophotometric Assay for Pharmaceutical Formulations
Application Note
This describes a simple, rapid, and economical UV-Vis spectrophotometric method for the routine quantification of this compound in pharmaceutical dosage forms (e.g., tablets).[9] The method is based on measuring the absorbance of the drug at its wavelength of maximum absorption (λmax).[10] This approach is ideal for quality control testing where speed and cost-effectiveness are important.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 2.0 - 20 µg/mL (r² ≥ 0.998)[9] |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Accuracy (Recovery) | 99.1% - 101.5% |
| Precision (RSD%) | ≤ 2.0% |
| Specificity | No interference from common excipients |
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (Spectroscopic grade)
-
Sample of pharmaceutical formulation (e.g., tablets)
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Agent-28 reference standard in methanol in a 100 mL volumetric flask.
-
Working Standard Solutions: Prepare calibration standards of 2, 5, 10, 15, and 20 µg/mL by diluting the stock solution with methanol.
-
Sample Preparation:
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Weigh a quantity of the powder equivalent to 10 mg of Agent-28 and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm filter.
-
Dilute 10 mL of the filtrate to 100 mL with methanol to obtain a theoretical concentration of 10 µg/mL.
-
3. Spectrophotometric Analysis:
-
Instrument: UV-Vis Spectrophotometer
-
Wavelength Scan: Scan the 10 µg/mL standard solution from 200-400 nm against a methanol blank to determine the λmax.
-
Analysis:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank, all working standard solutions, and the final sample solution.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the sample solution from the calibration curve and calculate the amount of Agent-28 in the tablet.
-
Visualizations
Caption: General workflow for bioanalytical sample quantification.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. Bioanalytical methods for pharmacokinetic studies of antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioanalytical methods for pharmacokinetic studies of antileishmanial drugs [diva-portal.org]
- 3. fda.gov [fda.gov]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 7. uab.edu [uab.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijpra.com [ijpra.com]
Troubleshooting & Optimization
improving Antileishmanial agent-28 solubility for assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and improving the solubility of Antileishmanial agent-28 for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also identified as compound 12 in the study by Van Horn et al. (2014), is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series with potent activity against Leishmania donovani and Leishmania amazonensis.[1][2][3] Like many quinazoline derivatives, it is a hydrophobic molecule and is anticipated to have low aqueous solubility. This poor solubility can lead to challenges in preparing stock solutions and can cause the compound to precipitate in aqueous assay media, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the initial signs of solubility problems with this compound in my experiments?
A2: Common indicators of solubility issues include the formation of a visible precipitate (cloudiness, crystals, or film) when preparing stock solutions or upon dilution into aqueous buffers or cell culture media. You might also observe inconsistent results between experiments or a lower-than-expected biological activity, as the actual concentration of the dissolved compound is less than the nominal concentration.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to use anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can reduce the compound's solubility.
Q4: What is the proposed mechanism of action for this compound?
A4: The N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds has been investigated as potential inhibitors of folate metabolism in Leishmania.[1] The proposed mechanism involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.[1] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption can lead to parasite death.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms when preparing the DMSO stock solution. | The concentration of this compound exceeds its solubility limit in DMSO. | Prepare a more dilute stock solution (e.g., start with 10 mM and dilute if necessary). Gentle warming (to 37°C) and vortexing or sonication can also aid dissolution. |
| The DMSO is not of high purity or is not anhydrous. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. | |
| Compound precipitates immediately upon dilution into aqueous buffer or cell culture medium. | The compound is "crashing out" of solution due to the rapid change in solvent polarity from organic (DMSO) to aqueous. | Perform a serial dilution of the DMSO stock in the aqueous medium. Add the compound dropwise while gently vortexing. Ensure the final DMSO concentration is as low as possible (typically ≤ 0.5%) to minimize solvent toxicity to cells. |
| The final concentration of the compound in the aqueous medium is above its solubility limit. | Lower the final working concentration of the compound in the assay. | |
| The assay results are not reproducible. | Inconsistent dissolution of the compound is leading to variations in the effective concentration. | Ensure the compound is fully dissolved in the DMSO stock before each use by vortexing. Prepare fresh dilutions for each experiment. |
| The compound is precipitating over the course of a long incubation period. | Consider using a solubilizing agent in your assay medium, such as a low concentration of a non-ionic surfactant (e.g., Tween® 80 at 0.1%) or cyclodextrins, if compatible with your cell line. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies to improve the solubility of hydrophobic compounds like this compound for biological assays.
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Using a water-miscible organic solvent, such as DMSO or ethanol, to dissolve the compound before diluting it into the aqueous assay medium. | Simple and widely used. Effective for creating high-concentration stock solutions. | Can be toxic to cells at higher concentrations. The compound may still precipitate upon dilution. |
| Surfactants | Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be added to the aqueous medium to form micelles that encapsulate the hydrophobic compound. | Can significantly increase the apparent solubility of the compound in aqueous media. | May interfere with some biological assays or have cytotoxic effects at higher concentrations. |
| Cyclodextrins | Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their solubility. | Generally have low toxicity and are effective at increasing solubility. | Can be expensive. The complexation may alter the effective concentration of the free drug available to interact with its target. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the buffer can increase solubility. | Can be a very effective and simple method. | The required pH may not be compatible with the biological assay system (e.g., cell viability). |
| Solid Dispersions | The drug is dispersed in a solid matrix, often a polymer, to improve its dissolution rate. | Can significantly enhance bioavailability for in vivo studies. | More complex to prepare and may not be suitable for in vitro screening. |
Experimental Protocols
Protocol for Solubilization of this compound using a Co-solvent (DMSO)
This protocol provides a general method for preparing solutions of this compound for in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Aqueous buffer or cell culture medium (pre-warmed to 37°C)
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Tare a sterile microcentrifuge tube.
-
Carefully weigh a small amount of this compound (e.g., 1 mg) into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound: ~300.79 g/mol ).
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the 10 mM stock solution in your pre-warmed aqueous buffer or cell culture medium to achieve the desired final concentrations for your assay.
-
Important: To minimize precipitation, add the DMSO stock solution to the aqueous medium in a stepwise manner while gently vortexing. For example, to prepare a 10 µM solution with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock to 999 µL of the aqueous medium.
-
-
Final Check:
-
After preparing the final working solution, visually inspect it for any signs of precipitation. If the solution appears cloudy, you may need to try a lower final concentration or consider using one of the solubility enhancement strategies mentioned in the table above.
-
Mandatory Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Proposed inhibition of Leishmania folate pathway by Agent-28.
References
Technical Support Center: Antileishmanial Agent-28
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Antileishmanial agent-28 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my DMSO stock solution. Why did this happen and is the stock still usable?
A1: Precipitation can occur for several reasons. It is crucial to distinguish between precipitation (the compound falling out of solution) and degradation (the compound chemically changing).
-
Low Aqueous Solubility: Many antileishmanial agents are poorly soluble in aqueous solutions. If the concentration of your stock solution exceeds the solubility limit of the solvent, the compound will precipitate.[1]
-
Temperature Fluctuations: A common cause is storing the solution at a lower temperature than it was prepared at (e.g., moving from room temperature to 4°C or -20°C).[1] Solubility often decreases at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation.[1][2]
-
Supersaturated Solution: The initial stock solution may have been supersaturated. Over time, the excess compound will crystallize out of the solution.[2]
If precipitation is observed, the stock is no longer homogeneous, and its concentration is unknown. It is not recommended for use in quantitative experiments. Gentle warming to 37°C and vortexing or sonication may redissolve the compound.[3] If it redissolves completely, it may be usable, but it is best to prepare a fresh stock at a slightly lower concentration.
Q2: I've noticed a color change in my DMSO stock solution of this compound over time. What does this indicate?
A2: A color change is a strong indicator of chemical degradation.[4] The compound may be reacting with trace amounts of water in the DMSO, oxidizing, or decomposing.[4][5] A solution that has changed color should not be used, as the identity and concentration of the active compound are no longer certain.[4]
Q3: What is the best way to prepare and store DMSO stock solutions of this compound to ensure stability?
A3: To maximize stability and reproducibility, follow these best practices:
-
Use High-Quality DMSO: Always use fresh, high-purity, anhydrous DMSO.[2][3] DMSO is highly hygroscopic and readily absorbs water from the atmosphere, which can decrease the solubility and stability of compounds.[3]
-
Determine Optimal Concentration: If you are unsure of the maximum solubility, start by preparing a lower concentration stock (e.g., 1 mM or 5 mM) instead of a higher one (e.g., 10 mM).[3]
-
Ensure Complete Dissolution: Use vortexing and, if necessary, sonication in a water bath to ensure the compound is fully dissolved initially.[3]
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.[2][6]
-
Proper Storage: For long-term storage, -20°C or -80°C is recommended.[2] Ensure vials are tightly sealed to prevent moisture absorption.
Q4: My compound dissolves perfectly in 100% DMSO, but it precipitates when I add it to my aqueous cell culture medium. How can I solve this?
A4: This is a very common issue known as "salting out" or precipitation due to a solvent shift. The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment. To mitigate this:
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the aqueous medium, perform intermediate serial dilutions in DMSO first.[3] Adding a more dilute DMSO solution to your medium can help keep the compound soluble.[3]
-
Minimize Final DMSO Concentration: Most cell lines can tolerate up to 0.1-0.5% DMSO, but this should be optimized.[3] Keeping the final DMSO concentration as low as possible reduces solvent effects and may help with solubility. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]
-
Rapid Mixing: When adding the compound to the medium, ensure rapid and thorough mixing to disperse the compound quickly, preventing localized high concentrations that can initiate precipitation.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity | Compound Degradation: The compound has chemically degraded in the DMSO stock. | Prepare a fresh stock solution in high-purity, anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. Compare the activity of the fresh stock with the old stock.[4] |
| Precipitation in Media: The compound is precipitating when diluted into the aqueous assay buffer or cell culture medium. | Visually inspect the final working solution for cloudiness. Perform serial dilutions of the DMSO stock before adding it to the aqueous medium. Ensure rapid mixing upon dilution.[3][4] | |
| Inaccurate Concentration: The stock solution is not homogeneous due to partial precipitation during storage. | Before use, bring the vial to room temperature and vortex thoroughly to ensure any settled material is redissolved. If visible precipitate remains, the stock should not be used.[4] | |
| Visible particles or cloudiness in DMSO stock after storage | Exceeded Solubility Limit: The concentration is too high for stable storage at the given temperature. | Prepare a new, more dilute stock solution.[3] Alternatively, gently warm (37°C) and sonicate the existing stock to attempt redissolution before use.[3] |
| Water Absorption in DMSO: The DMSO has absorbed moisture, reducing its solvating power. | Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO properly in a tightly sealed container in a dry environment.[3] | |
| Repeated Freeze-Thaw Cycles: Cycles of freezing and thawing have caused the compound to precipitate. | Prepare new stock solutions and aliquot them into single-use volumes to avoid the need for repeated thawing of the main stock.[2] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in DMSO by HPLC-UV
This protocol provides a method to assess the stability of this compound in a DMSO stock solution over time, including under accelerated degradation conditions.
1. Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous, ≥99.9% purity
-
Internal standard (IS): A stable, non-reactive compound with chromatographic properties similar to the test compound.
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA), LC-MS grade
-
Amber glass or polypropylene vials with screw caps
-
Incubator set to 40°C (for accelerated stability)
-
Freezer (-20°C) and Refrigerator (4°C)
-
HPLC system with a UV detector
2. Procedure:
-
Stock Solution Preparation:
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the this compound stock with an equal volume of the IS stock. Dilute this mixture with 50:50 ACN:Water to a final concentration suitable for HPLC analysis (e.g., 10 µM). This is your T0 reference sample.[7]
-
Incubation Samples: Aliquot the this compound stock solution into multiple amber vials for each storage condition (40°C, 4°C, -20°C).
-
-
Incubation:
-
Place the vials in their respective storage conditions.
-
At each designated time point (e.g., 24h, 48h, 1 week, 2 weeks, 1 month), remove one vial from each condition.
-
-
Analysis at Each Time Point:
3. Data Analysis:
-
For each time point, determine the peak area of this compound and the IS.
-
Calculate the peak area ratio: Ratio = Peak Area of Test Compound / Peak Area of Internal Standard.[7]
-
Determine the percentage of the compound remaining relative to the T0 sample: % Remaining = (Ratio at Time X / Ratio at T0) * 100.[7]
-
Plot the % Remaining against time for each storage condition to visualize the degradation profile.
Sample Stability Study Design
| Time Point | Condition 1: 40°C (Accelerated) | Condition 2: 4°C | Condition 3: -20°C |
| T = 0 | Analyze | Analyze | Analyze |
| T = 24 hours | Analyze | Analyze | Analyze |
| T = 7 days | Analyze | Analyze | Analyze |
| T = 14 days | Analyze | Analyze | Analyze |
| T = 30 days | Analyze | Analyze | Analyze |
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the workflows for assessing compound stability and troubleshooting common issues.
Caption: Workflow for assessing compound stability in DMSO.
Caption: Troubleshooting flowchart for precipitation issues.
Potential Signaling Pathway Target
While the precise mechanism of this compound is not publicly detailed, many antileishmanial drugs target essential metabolic pathways in the parasite that differ from the host. One such critical pathway is sterol biosynthesis, which is responsible for producing ergosterol, a vital component of the Leishmania cell membrane.[8]
Caption: Hypothetical targeting of the Leishmania ergosterol pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Pathways of Leishmania Parasite: Source of Pertinent Drug Targets and Potent Drug Candidates [mdpi.com]
Technical Support Center: Antileishmanial Agent-28 In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for in vitro assays involving the investigational compound, Antileishmanial agent-28.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the standard primary assays for evaluating this compound?
A1: The standard initial screening process involves a two-step approach. First, a primary screening is conducted on the promastigote form of the Leishmania parasite, which is the stage found in the sandfly vector.[1][2] This is followed by assessing the compound's activity against the intracellular amastigote form, the clinically relevant stage that resides within mammalian macrophages.[3][4]
Q2: Why is it critical to test against both promastigote and amastigote stages?
A2: While promastigote assays are simpler and suitable for high-throughput screening, they don't fully represent the parasite's state in a human host.[5][6] Some compounds may be effective against promastigotes but unable to cross the host cell membrane to reach the amastigotes.[4] Conversely, a compound might require metabolism by the host macrophage to become active.[4] Therefore, testing against both forms is essential to identify clinically relevant candidates.
Q3: What are the recommended positive and negative controls for these assays?
A3: Standard positive controls include currently used antileishmanial drugs like Amphotericin B, Miltefosine, and Pentamidine.[7][8] The negative control is typically the vehicle used to dissolve the compound, most commonly Dimethyl Sulfoxide (DMSO), at a final concentration that does not exceed 0.5%.[3]
Q4: How is the selectivity of this compound determined?
A4: The Selectivity Index (SI) is a crucial metric, calculated as the ratio of the compound's cytotoxicity to its anti-parasitic activity (SI = CC50 / IC50).[9][10] A higher SI value indicates greater selectivity for the parasite over host cells. The 50% cytotoxic concentration (CC50) is determined using an uninfected macrophage cell line (e.g., J774A.1 or THP-1), while the 50% inhibitory concentration (IC50) is determined against the parasite.[9]
Section 2: Troubleshooting Guides
This section addresses common issues encountered during in vitro assays with this compound.
Promastigote Viability Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | 1. Inconsistent parasite density. 2. "Edge effects" in the microplate due to evaporation.[5] 3. Compound precipitation. | 1. Ensure the parasite suspension is homogenous before and during plating. Use parasites in the logarithmic growth phase.[5] 2. Avoid using the outer wells of the plate or fill them with sterile PBS/media to maintain humidity.[5] 3. Check the solubility of Agent-28 in the final assay medium. If needed, adjust the DMSO concentration (not to exceed 0.5%). |
| No or Low Activity of Agent-28 | 1. Incorrect compound concentration due to dilution errors. 2. Agent-28 is inactive against the promastigote stage. 3. Low parasite viability at the start of the experiment.[5] | 1. Verify all stock solutions and serial dilutions. Use calibrated pipettes.[5] 2. Proceed to test against the intracellular amastigote stage, as this is the more clinically relevant form.[6][11] 3. Confirm initial parasite viability using a trypan blue exclusion assay or similar method. |
| Positive Control (e.g., Amphotericin B) Shows Weak Activity | 1. Degradation of the positive control stock solution. 2. Parasite resistance. 3. Sub-optimal assay conditions (e.g., incubation time, temperature). | 1. Prepare fresh stock solutions of the positive control. 2. Use a well-characterized, sensitive parasite strain. 3. Optimize and standardize all assay parameters. Ensure temperature is maintained at 25-27°C for promastigotes.[2][12] |
Intracellular Amastigote & Macrophage Cytotoxicity Assay Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 / CC50 Values | 1. Variation in macrophage infection rate. 2. Macrophage health and passage number. 3. Incomplete removal of extracellular promastigotes after infection.[7] | 1. Optimize the macrophage-to-parasite ratio and incubation time to achieve a consistent infection rate.[7] 2. Use macrophages at a low passage number and ensure they are healthy and adherent before infection. 3. Perform multiple, gentle washes after the infection period to remove any remaining promastigotes.[7] |
| High Background Signal in Viability Assay | 1. Compound interference (e.g., autofluorescence if using a fluorescent readout like Resazurin).[5] 2. Contamination of cultures. | 1. Run a parallel plate with the compound in medium without cells to check for direct effects on the assay reagent.[5] 2. Regularly check cultures for contamination and practice sterile techniques. |
| Agent-28 is Potent but Highly Toxic (Low Selectivity Index) | 1. Off-target effects on host cell machinery. 2. The mechanism of action targets a pathway present in both parasite and host. | 1. This is a fundamental characteristic of the compound. Consider structure-activity relationship (SAR) studies to identify analogues with improved selectivity. 2. Investigate the mechanism of action to understand the basis of toxicity. |
Section 3: Experimental Protocols
Promastigote Viability Assay (Resazurin-Based)
-
Parasite Culture : Culture Leishmania promastigotes in M199 or RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) at 25°C.[5]
-
Seeding : Harvest parasites during the late logarithmic growth phase. Adjust the density to 1 x 10⁶ parasites/mL in fresh medium.
-
Plating : Add 100 µL of the parasite suspension to each well of a 96-well plate.[5]
-
Compound Addition : Prepare 2x final concentrations of this compound and control drugs by serial dilution. Add 100 µL of the diluted compounds to the appropriate wells.
-
Incubation : Incubate the plate for 68-72 hours at 25-27°C.[2][12]
-
Viability Assessment : Add 20 µL of Resazurin solution (e.g., CellTiter-Blue) to each well and incubate for an additional 4 hours.[12]
-
Readout : Measure fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).
-
Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the log of the compound concentration using a dose-response curve.[3]
Macrophage Cytotoxicity Assay (MTT-Based)
-
Cell Culture : Culture a macrophage cell line (e.g., J774A.1) in DMEM supplemented with 10% FBS at 37°C with 5% CO₂.[13]
-
Seeding : Seed approximately 1.5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[14]
-
Compound Addition : Add various concentrations of this compound to the wells. Include wells with vehicle control (DMSO) and a positive control for toxicity.
-
Incubation : Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[13]
-
Viability Assessment : Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3 hours.[15]
-
Readout : Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.[13][15] Read the absorbance at 570 nm.
-
Analysis : Calculate the CC50 value from the dose-response curve.[9]
Intracellular Amastigote Assay
-
Macrophage Differentiation : Seed THP-1 monocytes at 5x10⁵ cells/mL in a 96-well plate and treat with Phorbol Myristate Acetate (PMA) for 48 hours to differentiate them into adherent macrophages.[4]
-
Infection : Wash the adherent macrophages and infect them with stationary phase Leishmania promastigotes at a specified macrophage-to-parasite ratio (e.g., 1:10). Incubate for 24 hours at 37°C to allow phagocytosis and transformation into amastigotes.[3][7]
-
Compound Treatment : Wash the cells thoroughly to remove any remaining extracellular parasites.[7] Add fresh medium containing serial dilutions of this compound and controls.
-
Incubation : Incubate the treated, infected cells for 72 hours at 37°C with 5% CO₂.[3]
-
Quantification : Fix the cells and stain the DNA of both host cells and amastigotes with a fluorescent dye (e.g., Hoechst 33342).[3]
-
Analysis : Use an automated microscope or high-content imager to quantify the number of infected cells and the number of amastigotes per cell. Calculate the IC50 value based on the reduction in parasite load relative to the vehicle control.[3][16]
Section 4: Data Presentation & Interpretation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Recommended Concentration Ranges for Initial Screening
| Assay Type | Compound | Typical Starting Concentration | Serial Dilution Factor |
| Promastigote Viability | Agent-28 | 50 µM | 1:3 |
| Macrophage Cytotoxicity | Agent-28 | 100 µM | 1:3 |
| Intracellular Amastigote | Agent-28 | 50 µM | 1:3 |
Table 2: Example IC50, CC50, and Selectivity Index (SI) Data
| Compound | Promastigote IC50 (µM) | Amastigote IC50 (µM) | Macrophage CC50 (µM) | Selectivity Index (SI = CC50/Amastigote IC50) |
| Agent-28 (Hypothetical) | 5.2 ± 0.7 | 2.1 ± 0.4 | >100 | >47.6 |
| Miltefosine (Control) | 1.9 ± 0.3[2] | 4.5 ± 0.9 | 35.0 ± 5.1 | 7.8 |
| Amphotericin B (Control) | 0.05 ± 0.01[2] | 0.04 ± 0.01[17] | 25.0 ± 4.5 | 625 |
Section 5: Visualized Workflows and Pathways
Diagrams
Caption: General workflow for in vitro antileishmanial drug screening.
Caption: Decision tree for troubleshooting inconsistent IC50 results.
Caption: Hypothetical inhibition of the ergosterol pathway by Agent-28.
References
- 1. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. discoverybiology.org [discoverybiology.org]
- 3. benchchem.com [benchchem.com]
- 4. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. Emerging therapeutic targets for treatment of leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures, Targets and Recent Approaches in Anti-Leishmanial Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug targets in Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Macrophage Cytotoxicity Assays. [bio-protocol.org]
- 15. Study of Macrophage Functions in Murine J774 Cells and Human Activated THP-1 Cells Exposed to Oritavancin, a Lipoglycopeptide with High Cellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. Novel 2D and 3D Assays to Determine the Activity of Anti-Leishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Antileishmanial Agent-28 Concentration
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the experimental concentration of Antileishmanial agent-28. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
A1: this compound, also referred to as Compound 12 in the scientific literature, is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds.[1][2][3] It has demonstrated in vitro efficacy against different Leishmania species. Published data indicates the following half-maximal effective concentrations (EC50):
| Organism/Cell Line | EC50 (µM) |
| Leishmania donovani (amastigotes) | 1.5 |
| Leishmania amazonensis (amastigotes) | 13 |
| J774A.1 murine macrophages | 18 |
Q2: What is the proposed mechanism of action for this class of compounds?
A2: While the exact mechanism for this compound is not definitively established, compounds with a quinazoline scaffold have been investigated as inhibitors of pteridine reductase 1 (PTR1) in Leishmania.[4][5] PTR1 is a key enzyme in the parasite's folate biosynthesis pathway, which is essential for its survival. Inhibition of PTR1 disrupts the production of tetrahydrofolate, a vital cofactor for DNA synthesis and other metabolic processes, ultimately leading to parasite death. Some studies also suggest that quinazoline derivatives might induce redox stress in the parasite.[5][6]
Q3: What is a good starting concentration range for my experiments?
A3: Based on the published EC50 values, a sensible starting point for in vitro assays would be a concentration range that brackets the known EC50 for the Leishmania species you are investigating. For L. donovani, a range of 0.1 µM to 10 µM is recommended. For less susceptible species like L. amazonensis, a higher range, for instance from 1 µM to 50 µM, may be more appropriate. It is crucial to perform a dose-response curve to determine the precise EC50 in your specific experimental setup.
Q4: How do I determine the selectivity of this compound?
A4: The selectivity of an antileishmanial compound is a measure of its toxicity towards the parasite versus the host cell. This is typically expressed as the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration 50% (CC50) in a mammalian cell line to the EC50 against the parasite. A higher SI value indicates greater selectivity for the parasite. The CC50 for this compound in J774A.1 macrophages is 18 µM.
Selectivity Index (SI) = CC50 (Host Cell) / EC50 (Parasite)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in EC50 values between experiments | Inconsistent parasite or host cell density; Variation in incubation times; Batch-to-batch variation in media or serum. | Ensure accurate cell counting for seeding; Standardize all incubation periods; Use the same batch of reagents for a set of experiments. |
| Agent-28 shows lower than expected potency | Degradation of the compound stock solution; Development of parasite resistance to the compound. | Prepare fresh stock solutions of Agent-28 regularly and store them appropriately; Periodically test a reference drug to monitor for changes in parasite susceptibility. |
| High background signal in viability assays | Contamination of cultures; Interference of the compound with the assay reagents. | Regularly check cultures for contamination; Run a control plate with the compound and assay reagents in the absence of cells to check for interference. |
| Inconsistent results between promastigote and amastigote assays | Different metabolic states of the two life cycle stages; The compound may not effectively penetrate the host macrophage to reach the amastigotes. | This is not uncommon. Focus on optimizing the intracellular amastigote assay, as it is the more clinically relevant form. |
Experimental Protocols
Leishmania donovani Promastigote Viability Assay
This protocol is for determining the EC50 of this compound against the promastigote stage of the parasite.
Materials:
-
Leishmania donovani promastigotes in logarithmic growth phase
-
M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS)
-
This compound
-
96-well microtiter plates
-
Resazurin solution
-
Plate reader
Procedure:
-
Harvest promastigotes and adjust the concentration to 1 x 10^6 parasites/mL in fresh M199 medium.
-
Add 100 µL of the parasite suspension to each well of a 96-well plate.
-
Prepare serial dilutions of this compound in M199 medium at 2x the final desired concentrations.
-
Add 100 µL of the compound dilutions to the respective wells. Include wells with a reference drug and untreated controls.
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance according to the specifications of your plate reader.
-
Calculate the EC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Intracellular Leishmania donovani Amastigote Assay in J774A.1 Macrophages
This protocol assesses the efficacy of this compound against the clinically relevant intracellular amastigote stage.
Materials:
-
J774A.1 murine macrophage cell line
-
Leishmania donovani stationary phase promastigotes
-
DMEM medium supplemented with 10% FBS
-
This compound
-
96-well microtiter plates
-
Giemsa stain or a suitable fluorescent dye for DNA staining
-
Microscope
Procedure:
-
Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.
-
Infect the adherent macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells with pre-warmed medium to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Fix the cells and stain with Giemsa or a fluorescent DNA dye.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the percentage of inhibition and determine the EC50 value.
Cytotoxicity Assay using J774A.1 Macrophages (MTT Assay)
This protocol is to determine the CC50 of this compound on the host macrophage cell line.
Materials:
-
J774A.1 murine macrophage cell line
-
DMEM medium supplemented with 10% FBS
-
This compound
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed J774A.1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Caption: Experimental workflow for optimizing this compound.
Caption: Proposed mechanism of action for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. research.itg.be [research.itg.be]
- 3. Antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Leishmania major pteridine reductase by 2,4,6-triaminoquinazoline: structure of the NADPH ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antileishmanial activity of quinazoline derivatives: synthesis, docking screens, molecular dynamic simulations and electrochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Antileishmanial Agent-28 Off-Target Effects in Macrophages
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing antileishmanial agent-28 in their experiments. The information is divided into two sections to address the potential ambiguity of "this compound," covering both a synthetic quinazoline-2,4-diamine and a bovine antimicrobial peptide.
Section 1: this compound (Compound 12)
"this compound," also referred to as Compound 12, is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series.[1][2][3][4][5] This small molecule has demonstrated efficacy against Leishmania parasites.
Frequently Asked Questions (FAQs)
Q1: What are the known EC50 values for this compound (Compound 12)?
A1: The reported half-maximal effective concentrations (EC50) for this compound are detailed in the table below.
| Organism/Cell Line | EC50 (µM) |
| Leishmania donovani | 1.5 |
| Leishmania amazonensis | 13 |
| J774A.1 (macrophage cell line) | 18 |
Q2: What are the potential off-target effects of this compound (Compound 12) on macrophages?
A2: The EC50 value against the J774A.1 macrophage cell line is 18 µM, which is relatively high compared to its activity against L. donovani. This suggests potential cytotoxicity at concentrations used to target the parasite, which can be considered an off-target effect. The specific molecular pathways affected in macrophages have not been detailed in the available literature. However, quinazoline-based compounds are known to interact with various kinases and signaling pathways. Therefore, off-target effects could potentially involve the modulation of key macrophage signaling pathways such as NF-κB, MAPKs (p38, JNK, ERK), and JAK/STAT pathways, which are crucial for macrophage survival, polarization, and inflammatory responses.
Troubleshooting Guide
Issue 1: High levels of macrophage cell death observed in my in vitro experiments.
-
Possible Cause: The concentration of this compound (Compound 12) may be too high, leading to cytotoxicity.
-
Troubleshooting Steps:
-
Titrate the compound: Perform a dose-response experiment to determine the optimal concentration that is effective against intracellular amastigotes while minimizing macrophage toxicity.
-
Time-course experiment: Assess macrophage viability at different time points to determine the onset of cytotoxicity. Shorter incubation times may be sufficient for antileishmanial activity with reduced host cell death.
-
Use a different macrophage cell line: If using J774A.1 cells, consider primary bone marrow-derived macrophages (BMDMs) or other macrophage cell lines to rule out cell-line-specific toxicity.
-
Issue 2: Unexpected changes in cytokine profiles from treated macrophages.
-
Possible Cause: Off-target effects of the quinazoline scaffold on inflammatory signaling pathways.
-
Troubleshooting Steps:
-
Multiplex cytokine analysis: Perform a broad cytokine and chemokine profiling to understand the immunomodulatory effects of the compound on macrophages.
-
Western blot analysis: Investigate the phosphorylation status of key signaling proteins in pathways like NF-κB (p65), MAPKs (p38, ERK, JNK), and STATs to identify affected pathways.
-
Control experiments: Include vehicle-only controls and consider using a structurally related but inactive quinazoline analog as a negative control if available.
-
Experimental Protocols
Macrophage Viability Assay (MTT Assay)
-
Cell Seeding: Seed macrophages (e.g., J774A.1) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (Compound 12) for 24-48 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the EC50 value.
Signaling Pathway Visualization
Caption: Potential off-target signaling pathways in macrophages affected by quinazoline-based compounds.
Section 2: BMAP-28 (Bovine Myeloid Antimicrobial Peptide-28)
BMAP-28 is a cathelicidin-family antimicrobial peptide with known antileishmanial activity.[6] Its mechanism of action involves membrane disruption and induction of apoptosis in the parasite. However, it also exerts effects on mammalian cells, including macrophages.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target effect of BMAP-28 on macrophages?
A1: The primary off-target effect of BMAP-28 on macrophages and other mammalian cells is cytotoxicity mediated by the induction of mitochondrial dysfunction.[7][8] BMAP-28 can cause depolarization of the inner mitochondrial membrane through the opening of the mitochondrial permeability transition pore (PTP), which leads to the release of cytochrome c and subsequent apoptosis.[7][8]
Q2: Does BMAP-28 have immunomodulatory effects on macrophages?
A2: Yes, as a host defense peptide, BMAP-28 is known to have immunomodulatory properties.[9] While specific signaling pathways in macrophages are not fully elucidated, antimicrobial peptides, in general, can influence cytokine production and inflammatory responses through pathways such as NF-κB and MAPKs. BMAP-28 has also been shown to have chemotactic activity for monocytes.[9]
Troubleshooting Guide
Issue 1: I am observing significant macrophage death that is not correlated with parasite clearance.
-
Possible Cause: BMAP-28 is inducing apoptosis in the host macrophages via mitochondrial disruption.
-
Troubleshooting Steps:
-
Assess mitochondrial membrane potential: Use a fluorescent probe like JC-1 or TMRE to measure changes in the mitochondrial membrane potential of macrophages upon BMAP-28 treatment.
-
Measure cytochrome c release: Perform cellular fractionation followed by western blotting to detect the presence of cytochrome c in the cytoplasm of treated macrophages.
-
Caspase activity assay: Measure the activity of caspases (e.g., caspase-3/7) to confirm the induction of apoptosis.
-
Dose and time optimization: As with Compound 12, titrate BMAP-28 concentration and incubation time to find a therapeutic window that maximizes parasite killing while minimizing macrophage toxicity.
-
Issue 2: My experimental results are inconsistent when assessing the immunomodulatory effects of BMAP-28.
-
Possible Cause: The cytotoxic effects of BMAP-28 at higher concentrations may be masking its more subtle immunomodulatory activities.
-
Troubleshooting Steps:
-
Use sub-toxic concentrations: Determine the concentration range where BMAP-28 does not cause significant cell death and use these concentrations for immunomodulatory studies.
-
Short-term stimulation: Analyze early signaling events (e.g., phosphorylation of signaling proteins within minutes to an hour) before the onset of significant cytotoxicity.
-
Analyze multiple endpoints: In addition to cytokine secretion, assess changes in macrophage cell surface marker expression (e.g., markers of M1/M2 polarization) and phagocytic capacity.
-
Experimental Protocols
Mitochondrial Membrane Potential Assay (JC-1)
-
Cell Treatment: Treat macrophages with BMAP-28 for the desired time. Include a positive control for depolarization (e.g., FCCP).
-
JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-10 µg/mL) for 15-30 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess dye.
-
Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.
-
Quantification: Determine the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Signaling Pathway Visualization
Caption: Off-target effect of BMAP-28 on macrophage mitochondria, leading to apoptosis.
References
- 1. research.itg.be [research.itg.be]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Activity of the Goat Antimicrobial Peptide ChMAP-28 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BMAP-28, an Antibiotic Peptide of Innate Immunity, Induces Cell Death through Opening of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BMAP-28, an antibiotic peptide of innate immunity, induces cell death through opening of the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antileishmanial Agent-28
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antileishmanial Agent-28, particularly concerning the emergence of resistance in Leishmania.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the EC50 value of Agent-28 against our Leishmania strain after continuous culture with the compound. What could be the reason for this?
A1: This phenomenon strongly suggests the development of drug resistance. Leishmania parasites have a remarkable genomic plasticity that allows them to adapt to drug pressure.[1][2] The gradual increase in the 50% effective concentration (EC50) is a classic indicator that the parasite population is becoming less susceptible to Agent-28.
Q2: What are the common molecular mechanisms of drug resistance in Leishmania that might apply to Agent-28?
A2: While the specific mechanism for Agent-28 is under investigation, resistance in Leishmania to other antileishmanial agents typically involves one or more of the following:
-
Decreased drug uptake: Alterations in membrane transporters, such as aquaglyceroporins, can reduce the influx of the drug.[1]
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the parasite.[2][3]
-
Drug target modification: Mutations in the gene encoding the drug's target protein can reduce its binding affinity.
-
Metabolic adaptations: Changes in metabolic pathways, such as the thiol metabolism, can help the parasite neutralize the drug's effects.[1]
-
Gene amplification or deletion: The parasite's genome can undergo changes, such as amplifying genes that confer resistance or deleting those involved in drug activation.[1]
Q3: How can we confirm that our Leishmania strain has developed resistance to Agent-28?
A3: Confirmation of resistance involves a combination of phenotypic and genotypic approaches:
-
Phenotypic assessment: A standardized in vitro susceptibility assay is the first step. You should compare the EC50 value of your potentially resistant strain to that of the original, sensitive parental strain. A significant increase in the EC50, often quantified as a Resistance Index (RI), confirms phenotypic resistance.[4]
-
Stability of resistance: To determine if the resistance is stable, the resistant line should be cultured in the absence of Agent-28 for several passages and then re-tested.
-
Genotypic analysis: Whole-genome sequencing of the resistant and parental strains can identify genetic changes such as single nucleotide polymorphisms (SNPs), copy number variations (CNVs), and gene expression level changes that may be responsible for resistance.
Q4: Is it possible for Leishmania resistant to Agent-28 to be resistant to other antileishmanial drugs as well?
A4: Yes, this is known as cross-resistance. It can occur if the mechanism of resistance is common to multiple drugs, for example, the overexpression of a multidrug resistance (MDR) efflux pump.[5] It is crucial to perform cross-resistance studies by testing the Agent-28-resistant line against other standard antileishmanial drugs.[4]
Troubleshooting Guides
Issue 1: Inconsistent EC50 values for Agent-28 in our in vitro susceptibility assays.
| Possible Cause | Troubleshooting Step |
| Inconsistent parasite density | Ensure a standardized number of parasites is used in each well for every experiment. |
| Variation in parasite life-cycle stage | Use parasites from a consistent growth phase (e.g., mid-log phase promastigotes) for all assays. |
| Reagent variability | Prepare fresh dilutions of Agent-28 from a validated stock solution for each experiment. Ensure the quality of culture media and other reagents. |
| Assay method | Adhere strictly to a validated standard operating procedure (SOP) for the susceptibility assay (e.g., resazurin or MTT assay). |
Issue 2: Our Agent-28 resistant Leishmania line shows reduced infectivity in macrophages.
| Possible Cause | Troubleshooting Step |
| Fitness cost of resistance | The genetic changes conferring resistance may negatively impact the parasite's virulence. This is a known phenomenon. |
| Experimental variability | Ensure that the infection protocol (parasite-to-macrophage ratio, incubation time) is consistent between the resistant and parental lines. |
| Assessment of infectivity | Quantify infectivity by determining both the percentage of infected macrophages and the number of amastigotes per macrophage. |
Data Presentation
Table 1: Hypothetical Susceptibility Profile of Leishmania donovani to this compound and Standard Drugs.
| Leishmania Line | Agent-28 EC50 (µM) | Miltefosine EC50 (µM) | Amphotericin B EC50 (µM) | Antimony (SbIII) EC50 (µg/mL) |
| Parental (Wild-Type) | 1.5 | 5.2 | 0.1 | 20.5 |
| Agent-28 Resistant | 22.5 | 5.5 | 0.12 | 21.0 |
| Resistance Index (RI) | 15.0 | 1.06 | 1.2 | 1.02 |
Resistance Index (RI) = EC50 of Resistant Line / EC50 of Parental Line
Experimental Protocols
Protocol 1: In Vitro Generation of Agent-28 Resistant Leishmania
-
Initiation: Start with a clonal population of the parental Leishmania strain.
-
Stepwise Drug Pressure: Culture the parasites in the presence of a sub-lethal concentration of Agent-28 (e.g., the EC50 value).
-
Monitoring Growth: Monitor the growth of the parasites. Once the culture adapts and reaches a normal growth rate, increase the concentration of Agent-28 in a stepwise manner.
-
Passaging: Continue this process for several months.
-
Confirmation of Resistance: Periodically perform susceptibility assays to determine the EC50 value. A significant and stable increase in the EC50 indicates the selection of a resistant population.[4]
Protocol 2: Determining the In Vitro Susceptibility (EC50) of Leishmania Promastigotes to Agent-28 using the Resazurin Assay
-
Parasite Culture: Culture Leishmania promastigotes in appropriate medium to mid-log phase.
-
Assay Plate Preparation: Dispense 100 µL of parasite suspension (1 x 10^6 promastigotes/mL) into each well of a 96-well plate.
-
Drug Dilution: Add 100 µL of serial dilutions of Agent-28 in duplicate or triplicate to the wells. Include a drug-free control.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 25°C) for 72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.0125%) to each well and incubate for another 4-24 hours.
-
Data Acquisition: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance (570 nm and 600 nm).
-
EC50 Calculation: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Caption: Workflow for selection and characterization of Agent-28 resistant Leishmania.
Caption: Potential resistance pathways to this compound.
References
- 1. Frontiers | Unravelling drug resistance in leishmaniasis: genomic adaptations and emerging therapies [frontiersin.org]
- 2. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Resistance Determinants for a Promising Antileishmanial Oxaborole Series - PMC [pmc.ncbi.nlm.nih.gov]
Antileishmanial agent-28 inconsistent results in promastigotes
Welcome to the technical support center for Antileishmanial Agent-28. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the in vitro testing of this compound against Leishmania promastigotes.
Troubleshooting Guides
Issue 1: Inconsistent IC50/EC50 Values Across Experiments
A common challenge in antileishmanial drug screening is variability in the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values.[1] This can be caused by several factors related to the parasite culture, assay conditions, and compound handling.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Parasite Viability and Growth Phase | Ensure that Leishmania promastigotes are in the logarithmic growth phase at the start of the experiment. Using stationary phase parasites can lead to variable results. Periodically check the viability of your parasite stocks.[1] |
| Parasite Density | Maintain a consistent parasite seeding density across all wells and experiments. Over- or under-seeding can significantly impact the apparent efficacy of the compound.[1] |
| Inaccurate Compound Concentrations | Use calibrated pipettes and perform regular maintenance to ensure accurate serial dilutions of this compound. Prepare fresh stock solutions regularly to avoid degradation.[1] |
| Edge Effects in Microplates | The outer wells of microplates are prone to evaporation, which can concentrate the compound and affect parasite growth. To mitigate this, avoid using the outer wells or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.[1] |
| Incubation Time | Optimize and standardize the incubation time for both the compound treatment and the viability assay.[1] |
| Media and Reagent Variability | Use consistent batches of culture media, fetal bovine serum (FBS), and other reagents. Variations in media composition can influence parasite growth and drug susceptibility.[2] |
Issue 2: Low Signal-to-Noise Ratio in Viability Assays
A low signal-to-noise ratio can make it difficult to distinguish between the effects of the compound and the background noise of the assay, leading to unreliable results.[1]
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | Optimize the concentration of the viability reagent (e.g., MTT, resazurin). |
| Incorrect Incubation Time | Adjust the incubation time for the viability assay to ensure an adequate signal is generated without reaching saturation.[1] |
| Low Parasite Viability | Ensure the initial parasite culture is healthy and has high viability.[1] |
| Assay Interference | This compound may interfere with the assay itself (e.g., autofluorescence). Include a control with the compound in the absence of parasites to check for interference.[1] |
Issue 3: Positive Control Drug Shows Lower Than Expected Activity
A decrease in the potency of the positive control drug can indicate underlying issues with the experimental setup.[1]
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Drug Degradation | Ensure the positive control drug is stored correctly and has not expired. Prepare fresh stock solutions regularly.[1] |
| Parasite Resistance | The Leishmania strain in your lab may have developed resistance to the control drug over time. It is advisable to periodically test the susceptibility of your parasite stocks to a panel of standard antileishmanial agents.[1][3] |
| Suboptimal Assay Conditions | Incorrect parasite or cell seeding density can affect the apparent efficacy of the control drug.[1] |
| Reagent Quality | Verify the quality of all reagents, including culture media and supplements. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
The precise mechanism of action for novel compounds like this compound is often multifaceted and subject to ongoing investigation. For instance, some antileishmanial agents disrupt the parasite's cell membrane, while others interfere with essential metabolic pathways or induce programmed cell death.[4][5] For example, the antimicrobial peptide BMAP-28 has been shown to disrupt the cell membrane integrity of Leishmania promastigotes, leading to osmotic cell lysis and a late-stage apoptotic response.[4]
Q2: Why am I seeing different efficacy results between promastigotes and amastigotes?
Promastigotes, the insect stage of the parasite, and amastigotes, the mammalian intracellular stage, have significant biological differences.[6] These differences can lead to variations in drug susceptibility. A compound may be effective against promastigotes but less so against amastigotes, which reside within host macrophages.[7] It is crucial to test investigational compounds against both life cycle stages for a comprehensive understanding of their antileishmanial potential.[4]
Q3: How can I be sure my results are reproducible?
To ensure reproducibility, it is essential to standardize experimental protocols. This includes using consistent parasite strains, passage numbers, culture conditions, and assay parameters.[2] Implementing rigorous quality control measures, such as regularly testing the susceptibility of your parasite strain to a known reference drug, can also help ensure the consistency of your results.
Q4: I am observing high background or false positives in my high-throughput screening (HTS) assay. How can I minimize this?
High background or false positives in HTS can be due to compound-related factors or assay artifacts. To mitigate this:
-
Compound Interference : Some compounds may interfere with the assay readout, for example, by autofluorescence in fluorescent assays. It is important to include a counterscreen with the assay components in the absence of parasites to identify such compounds.[1][8]
-
Cytotoxicity : Compounds that are toxic to the host cells in an intracellular amastigote assay can appear as false positives. Always perform a cytotoxicity assay on the host cells in parallel.[1]
-
Assay Optimization : Optimize parameters such as incubation time and reagent concentrations to improve the signal-to-noise ratio.[1]
Experimental Protocols
Promastigote Viability Assay (MTT Assay)
This protocol is used to determine the effect of this compound on the viability of Leishmania promastigotes.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
Complete M199 medium (or RPMI-1640) with 10% heat-inactivated FBS
-
This compound
-
Positive control drug (e.g., Amphotericin B)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed Leishmania promastigotes at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add serial dilutions of this compound to the wells. Include wells with a positive control drug, a vehicle control (e.g., DMSO), and an untreated control.[9]
-
Incubate the plate at 26°C for 72 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 26°C.[9]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.[9]
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viability against the log concentration of the compound.[9]
Data Presentation: Example In Vitro Activity of Antileishmanial Peptides against L. major Promastigotes
The following table summarizes the IC50 values of different BMAP-28 variants against L. major promastigotes, illustrating how data on antileishmanial agents can be presented.
| Compound | IC50 (µM) |
| L-BMAP-28 | 17.1 |
| RI-BMAP-28 | 4.6 |
| D-BMAP-28 | 3.6 |
Data adapted from a replication study on BMAP-28 peptides.[10]
Visualizations
Experimental Workflow: Promastigote Viability Assay
Caption: Workflow for assessing the viability of Leishmania promastigotes.
Signaling Pathway: Potential Mechanisms of Action of Antileishmanial Agents
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Tackling Drug Resistance and Other Causes of Treatment Failure in Leishmaniasis [frontiersin.org]
- 4. Effect of BMAP-28 Antimicrobial Peptides on Leishmania major Promastigote and Amastigote Growth: Role of Leishmanolysin in Parasite Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Cytotoxicity of Antileishmanial Agent-28
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the cytotoxicity of Antileishmanial agent-28 in host cells during pre-clinical research.
FAQs & Troubleshooting Guides
Q1: We are observing high cytotoxicity of this compound in our host cell line (e.g., J774A.1 macrophages). What are the initial troubleshooting steps?
A1: High initial cytotoxicity is a common challenge in drug development. A systematic approach is crucial to understand and mitigate this effect.
-
Confirm and Quantify Cytotoxicity: The first step is to accurately quantify the cytotoxic effect. The 50% cytotoxic concentration (CC50) is a key parameter. For this compound, the reported CC50 against J774A.1 macrophage cells is 18 μM[1]. Compare your experimental CC50 value with this benchmark.
-
Calculate the Selectivity Index (SI): The selectivity index is a critical measure of a compound's therapeutic window. It is calculated as the ratio of its cytotoxicity to its efficacy. A higher SI is desirable.
-
SI = CC50 (host cell) / EC50 (parasite)
Based on reported data, the SI for this compound can be calculated for different Leishmania species[1]:
-
| Parameter | Cell Line / Parasite | Concentration (µM) |
| CC50 | J774A.1 (Murine Macrophage) | 18 |
| EC50 | L. donovani | 1.5 |
| EC50 | L. amazonensis | 13 |
| Selectivity Index (SI) | Value |
| SI for L. donovani | 12 |
| SI for L. amazonensis | ~1.38 |
-
Investigate the Mechanism of Cell Death: Understanding whether the cytotoxicity is due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death) can inform mitigation strategies. Quinazoline derivatives have been shown to induce apoptosis and cell cycle arrest in various cell types[2][3]. Assays to differentiate between these cell death mechanisms are described in the Experimental Protocols section.
Q2: What are the primary strategies to reduce the cytotoxicity of this compound?
A2: Two primary strategies can be employed to reduce host cell cytotoxicity while maintaining or enhancing antileishmanial activity:
-
Nanoformulation: Encapsulating this compound in a nanocarrier, such as a liposome, can improve its therapeutic index. Liposomal formulations can enhance drug delivery to macrophages, the primary host cells for Leishmania, thereby reducing systemic toxicity[4][5][6]. Liposomal encapsulation of other antileishmanial drugs, like Amphotericin B, has successfully reduced toxicity[7].
-
Combination Therapy: Using this compound in combination with other known antileishmanial drugs can allow for lower, less toxic doses of each compound. Synergistic combinations can enhance efficacy and reduce the likelihood of developing drug resistance[8][9].
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of viable cells.
Materials:
-
96-well microtiter plates
-
J774A.1 macrophage cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed J774A.1 cells into a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well microtiter plates
-
J774A.1 macrophage cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate and carefully transfer the cell-free supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate as per the kit's instructions, typically for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance of the treated wells relative to the control and maximum release wells.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Signaling Pathway for Quinazoline-Induced Apoptosis
Caption: Putative apoptotic pathway induced by quinazoline derivatives in host cells.
Strategies to Reduce Cytotoxicity
Caption: Logical relationship of strategies to mitigate cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinazoline-2,4(1H, 3H)-diones inhibit the growth of multiple human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of new quinazolin-4-one derivatives as apoptotic enhancers and autophagy inhibitors with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomal resiquimod for the treatment of Leishmania donovani infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal drug delivery systems for the treatment of leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomal formulations in the pharmacological treatment of leishmaniasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimalarial, Antileishmanial, and Cytotoxicity Activities and Preliminary In Silico ADMET Studies of 2-(7-Chloroquinolin-4-ylamino)ethyl Benzoate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antileishmanial Agent-28 In Vivo Formulation & Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antileishmanial agent-28 formulation for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its in vitro activity?
This compound (also referred to as Compound 12) is an N²,N⁴-disubstituted quinazoline-2,4-diamine with demonstrated antileishmanial activity.[1] Its potency varies between different Leishmania species and cell lines.
| Parameter | Organism/Cell Line | EC₅₀ Value |
| Efficacy | Leishmania donovani | 1.5 µM[1] |
| Efficacy | Leishmania amazonensis | 13 µM[1] |
| Cytotoxicity | J774A.1 (macrophage cell line) | 18 µM[1] |
Q2: How should I prepare this compound for in vivo oral administration?
Due to the low water solubility common for many antiparasitic drug candidates, a suspension is often required for oral gavage.[2] A common vehicle for such compounds is a mix of methylcellulose and a surfactant like Tween 80 in sterile water.[3]
Q3: What is a suitable animal model for in vivo efficacy studies of this compound?
The choice of animal model depends on the type of leishmaniasis being studied.
-
Visceral Leishmaniasis (VL): BALB/c mice are the most frequently used model for VL studies.[4] The Syrian golden hamster is also considered an excellent model as it closely reproduces the clinicopathological features of human VL.[5][6]
-
Cutaneous Leishmaniasis (CL): BALB/c mice are also widely used for CL, with common infection species being L. major or L. amazonensis.[4][5][7]
Q4: How do I determine the parasite burden in my animal model?
Several methods are used to quantify parasite load to measure the efficacy of a potential drug.[7]
-
Microscopy: Direct counting of amastigotes in Giemsa-stained tissue smears (liver, spleen, or skin lesions) is a classical method.[5][8]
-
Quantitative PCR (qPCR): This is a standardized and objective method to quantify parasite DNA in tissues.[4]
-
In Vivo Imaging System (IVIS): If using luciferase or fluorescent-expressing parasite strains, IVIS allows for the non-invasive monitoring of parasite load in living animals over time.[4][7]
-
Limiting Dilution Assay: This technique quantifies the number of viable parasites in tissues like the footpad and lymph nodes.[5]
Q5: What are the key considerations for a preliminary toxicity study?
For a new agent, a repeated-dose 28-day oral toxicity study in rodents is a standard approach to identify potential target organs and determine the No-Observed-Adverse-Effect Level (NOAEL).[9][10] Key parameters to monitor include clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology of major organs.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Agent-28 in Formulation | Poor aqueous solubility; incorrect vehicle pH or composition. | 1. Confirm the solubility of the agent in your chosen vehicle. You may need to try different solvents or suspending agents.[11] 2. For suspensions, ensure adequate mixing (e.g., vortexing) before each administration. 3. Consider micronization of the compound to improve suspension stability. |
| Vehicle-Related Toxicity or Adverse Events | The vehicle itself may be causing adverse reactions in the animals. | 1. Run a vehicle-only control group to assess the effects of the formulation components alone. 2. Ensure all components are sterile and pyrogen-free.[12] 3. Reduce the concentration of surfactants (e.g., Tween 80) if gastrointestinal issues are observed. |
| High Variability in Parasite Burden within Groups | Inconsistent infection inoculum; variability in the immune response of individual animals. | 1. Ensure the parasite inoculum is standardized and each animal receives the correct dose and volume. 2. Increase the number of animals per group to improve statistical power.[4] 3. Use age- and sex-matched animals for all experimental groups. |
| Lack of In Vivo Efficacy Despite Good In Vitro Activity | Poor oral bioavailability; rapid metabolism of the compound; compound acts on the host cell, not directly on the parasite. | 1. Perform preliminary pharmacokinetic (PK) studies to determine the agent's absorption, distribution, metabolism, and excretion (ADME) profile.[13] 2. Consider alternative routes of administration (e.g., intraperitoneal) if oral bioavailability is low.[14] 3. Investigate if the compound's mechanism of action involves modulating the host immune response.[15] |
| Unexpected Animal Morbidity/Mortality | Compound toxicity at the administered dose. | 1. Immediately consult with the veterinary staff. 2. Perform a dose-ranging study to determine the maximum tolerated dose (MTD). 3. Review the 28-day toxicity study protocol to identify potential target organs of toxicity.[16][17] |
Experimental Protocols & Workflows
In Vivo Formulation and Efficacy Study Workflow
Caption: General workflow for formulation and in vivo efficacy testing.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Decision tree for troubleshooting poor in vivo efficacy.
Protocol 1: Preparation of this compound for Oral Administration in Rodents
1. Materials:
-
This compound powder
-
Vehicle components:
-
Methylcellulose (e.g., 4000 cps)
-
Tween 80 (Polysorbate 80)
-
Sterile, pyrogen-free water
-
-
Sterile vials or tubes
-
Vortex mixer
-
Analytical balance
-
Sterile oral gavage needles
2. Vehicle Preparation (Example: 1% Methylcellulose, 5% Tween 80 in water):
-
Aseptically prepare a 1% (w/v) methylcellulose solution in sterile water. This may require heating or extended stirring to fully dissolve. Allow to cool to room temperature.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 5% (v/v).
-
Mix thoroughly until a homogenous solution is achieved. This is the final vehicle.
3. Formulation Preparation:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the concentration needed for the dosing volume (e.g., 10 mL/kg).
-
Aseptically weigh the calculated amount of agent-28 powder and place it in a sterile vial.
-
Add a precise volume of the prepared vehicle to the vial.
-
Vortex the vial vigorously for 5-10 minutes to ensure a uniform suspension. Visually inspect for any clumps.
-
Crucially, vortex the suspension immediately before each animal is dosed to prevent settling and ensure dose accuracy.
Protocol 2: In Vivo Efficacy Study for Visceral Leishmaniasis (VL)
This protocol is a general guideline and should be adapted and approved by the institution's animal care and use committee (IACUC).[14]
1. Animal Model and Infection:
-
Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Infect mice via intracardial[3] or tail vein injection with 1-2 x 10⁷ metacyclic promastigotes of Leishmania donovani.
-
Groups: Establish experimental groups (minimum n=6 per group): Untreated Control, Vehicle Control, Positive Control (e.g., Miltefosine), and this compound treatment group(s).[4][5]
2. Treatment:
-
Initiation: Begin treatment 15 days post-infection to allow the establishment of visceral infection.[5]
-
Administration: Administer the prepared this compound formulation orally once daily for 5 consecutive days.[5] The dose should be based on prior toxicity studies or literature on similar compounds.
3. Assessment of Parasite Burden:
-
Euthanasia: Euthanize mice 7 days after the final treatment dose.[5]
-
Tissue Collection: Aseptically remove the liver and spleen and record their weights.
-
Quantification:
-
Take a small, pre-weighed section of the liver and spleen for homogenization and DNA extraction for qPCR analysis.
-
Create impression smears (stamps) of the remaining liver and spleen tissue onto glass slides.[5]
-
Fix the slides with methanol and stain with Giemsa.
-
Count the number of amastigotes per 1000 host cell nuclei under a light microscope.
-
Calculate the Leishman-Donovan Units (LDU) as: (number of amastigotes / number of host nuclei) x organ weight in milligrams.
-
Calculate the percentage reduction in parasite burden for each treated group compared to the untreated control group.
-
Protocol 3: 28-Day Repeated Dose Oral Toxicity Study
This protocol is based on OECD Guideline 407.[9]
1. Animals and Groups:
-
Model: Use a standard rodent strain (e.g., Sprague Dawley rats), with at least 5 males and 5 females per group.[9]
-
Groups: A control group (vehicle only) and at least three dose levels (low, medium, high). A satellite group for the high dose and control groups can be included for recovery assessment.[16]
2. Administration:
-
Administer the test substance (this compound formulation) or vehicle orally by gavage, once daily, for 28 consecutive days.
3. Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Detailed physical examination, body weight, and food/water consumption.
-
End of Study (Day 29):
-
Hematology & Clinical Biochemistry: Collect blood for analysis of key parameters (e.g., CBC, liver enzymes (ALT, AST), kidney function (BUN, creatinine)).[17]
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh major organs (brain, heart, liver, kidneys, spleen, etc.).[16]
-
Histopathology: Preserve major organs and any gross lesions in 10% neutral buffered formalin for histopathological examination.[16]
-
4. Data Analysis:
-
Analyze all quantitative data (body weights, hematology, etc.) for statistically significant differences between treated and control groups.
-
The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no substance-related adverse findings are observed.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Formulation and biopharmaceutical issues in the development of drug delivery systems for antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ANIMAL MODELS FOR THE STUDY OF LEISHMANIASIS IMMUNOLOGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. 28-Day Repeated Dose Toxicity and Toxicokinetics Study on Dihydroartemisinin (DHA) in SD Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 抗利什曼病原体-28 | this compound | CAS 1135272-09-1 | 抗利什曼虫 | 美国InvivoChem [invivochem.cn]
- 12. benchchem.com [benchchem.com]
- 13. Determination of drug-like properties of a novel antileishmanial compound: In vitro absorption, distribution, metabolism, and excretion studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. Deciphering the mechanism of action of VP343, an antileishmanial drug candidate, in Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijarbs.com [ijarbs.com]
- 17. Frontiers | Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and daturaolone in Sprague Dawley rats [frontiersin.org]
Technical Support Center: Scaling Up the Synthesis of 2,4-diamino-6-methyl-1,3,5-triazine (Acetoguanamine)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the synthesis of 2,4-diamino-6-methyl-1,3,5-triazine, a potential antileishmanial agent scaffold. The information is presented in a question-and-answer format to directly address issues that may be encountered during experimental work and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for 2,4-diamino-6-methyl-1,3,5-triazine (acetoguanamine)?
A1: The most prevalent industrial method for synthesizing acetoguanamine is the base-catalyzed condensation reaction of dicyandiamide (cyanoguanidine) with acetonitrile.[1] This method is favored for its directness and use of readily available starting materials. The reaction is typically performed under elevated temperature and pressure to achieve high conversion and yield.[2]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up the synthesis of acetoguanamine, several parameters are critical for ensuring safety, consistency, and yield:
-
Temperature and Pressure Control: The reaction is exothermic and generates ammonia, leading to a pressure increase. Precise control of heating and pressure relief systems is crucial to prevent runaway reactions. The typical temperature range is 80-130°C with pressures from 0.5-6 MPa.[2]
-
Molar Ratio of Reactants: The ratio of acetonitrile to dicyandiamide influences the reaction rate and conversion efficiency. Using an excess of acetonitrile can serve as both a reactant and a solvent, driving the reaction to completion.[2]
-
Catalyst Concentration: The amount of base catalyst (e.g., sodium hydroxide, potassium hydroxide) must be carefully controlled. Too little catalyst can result in slow or incomplete reactions, while too much can lead to side product formation and complicate purification.
-
Mixing and Heat Transfer: Efficient agitation is vital in a larger reactor to ensure uniform temperature distribution and reactant contact, preventing localized overheating and potential side reactions.
-
Solvent Selection: While excess acetonitrile can be used, co-solvents like liquefied ammonia may be employed to improve the solubility of dicyandiamide and reduce the required reaction pressure.[2]
Q3: What are the common impurities and byproducts in acetoguanamine synthesis?
A3: Common impurities can include unreacted dicyandiamide, the catalyst, and potential side products from the self-condensation of dicyandiamide under harsh conditions. If moisture is present, hydrolysis of the nitrile or the triazine ring can occur.[3] Purification is typically achieved through recrystallization of the crude product.[2]
Q4: Are there "green" synthesis alternatives to the high-pressure method?
A4: Yes, microwave-assisted synthesis has been explored as a green alternative. This method can significantly reduce reaction times from hours to minutes and often proceeds with high yields using a minimal amount of solvent, such as DMSO.[4][5] This approach can be more energy-efficient and may offer a simpler work-up procedure.
Troubleshooting Guide
Problem 1: Low Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Ensure the reaction temperature is maintained within the optimal range (e.g., 90-120°C).[2] Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | Increased product formation observed by TLC/HPLC, leading to a higher isolated yield. |
| Poor Solubility of Dicyandiamide | If not using a co-solvent, consider the addition of liquefied ammonia to improve the solubility of dicyandiamide in the reaction mixture.[2] Ensure vigorous stirring to maintain a homogenous slurry. | Enhanced reaction rate and higher conversion of the starting material. |
| Incorrect Stoichiometry | Use a molar excess of acetonitrile (e.g., a mole ratio of 1.8-2.2:1 of acetonitrile to dicyandiamide) to act as both reactant and solvent, driving the reaction equilibrium towards the product.[2] | Maximized conversion of the limiting reagent (dicyandiamide). |
| Suboptimal Catalyst Concentration | The amount of alkali hydroxide catalyst is crucial. A typical loading is 1.5-3% of the mass of dicyandiamide.[2][6] Verify the amount and purity of the catalyst used. | An optimized reaction rate without a significant increase in side products. |
Problem 2: Product Purity Issues
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of Unreacted Starting Materials | Improve the reaction conditions as described for low yield to drive the reaction to completion. For purification, select a recrystallization solvent in which acetoguanamine has good solubility at high temperatures and poor solubility at low temperatures, while impurities remain soluble (e.g., water or methanol). | A purified product with minimal starting material contamination, confirmed by melting point and spectroscopic analysis. |
| Formation of Side Products | Avoid excessive temperatures or prolonged reaction times beyond what is necessary for complete conversion, as this can lead to the formation of byproducts.[3] Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis. | Reduced formation of impurities and a cleaner crude product, simplifying the purification process. |
| Residual Catalyst in Final Product | After the reaction, neutralize the basic catalyst with a suitable acid before work-up, or thoroughly wash the crude product with water during filtration to remove the water-soluble catalyst. | A final product free of inorganic salts. |
Experimental Protocols
Key Experiment: Synthesis of 2,4-diamino-6-methyl-1,3,5-triazine via High-Pressure Batch Reaction
This protocol is adapted from established industrial synthesis methods.[2][6]
Materials:
-
Dicyandiamide (cyanoguanidine)
-
Acetonitrile
-
Sodium Hydroxide (or Potassium Hydroxide)
-
Liquefied Ammonia (optional, but recommended for improved solubility)
Equipment:
-
High-pressure stainless steel autoclave reactor with magnetic stirring and temperature control
-
Heating mantle
-
Pressure gauge
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Charging the Reactor: Charge the autoclave with dicyandiamide (e.g., 290g), acetonitrile (e.g., 300g), liquefied ammonia (e.g., 300g), and sodium hydroxide (e.g., 4.5g). The molar ratio of acetonitrile to dicyandiamide should be approximately 2:1.
-
Sealing and Heating: Seal the reactor and begin stirring. Heat the mixture to the target temperature of 100-110°C. The pressure will rise as the temperature increases and as ammonia is generated during the reaction.
-
Reaction: Maintain the reaction temperature for 1-2 hours. Monitor the pressure, which is expected to be in the range of 4.0-4.5 MPa.[2]
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent the excess pressure in a well-ventilated fume hood.
-
Product Isolation: Open the reactor and collect the solid crude product. The product is typically a loose white powder.
-
Purification: Wash the crude product with water to remove the catalyst and any unreacted dicyandiamide. The product can be further purified by recrystallization from water or methanol to yield a white crystalline solid.[7]
-
Drying: Dry the purified product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Data Presentation
Table 1: Comparison of Reaction Conditions for Acetoguanamine Synthesis
| Parameter | Method 1: High Pressure [2] | Method 2: Reflux [2] | Method 3: Microwave [4] |
| Reactants | Dicyandiamide, Acetonitrile | Dicyandiamide, Acetonitrile | Dicyandiamide, Nitriles |
| Catalyst | Sodium Hydroxide | Potassium Hydroxide | None specified |
| Solvent | Excess Acetonitrile, Liquefied Ammonia | Ethylene Glycol Methyl Ether | DMSO |
| Temperature | 100-110°C | 124°C (reflux) | Not specified |
| Pressure | 4.0-4.5 MPa | Atmospheric | Not applicable |
| Reaction Time | 1-2 hours | 8 hours | 10-15 minutes |
| Crude Yield | >96% | Not specified | Good yields reported |
| Crude Purity | ~92% | Not specified | High purity |
Mandatory Visualization
Reaction Pathway
Caption: Synthesis of 2,4-diamino-6-methyl-1,3,5-triazine.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield synthesis.
References
- 1. Acetoguanamine - Wikipedia [en.wikipedia.org]
- 2. CN102731420B - Method for preparing acetoguanamine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN102731420A - Method for preparing acetoguanamine - Google Patents [patents.google.com]
- 7. 2,4-Diamino-6-methyl-1,3,5-triazine methanol solvate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Novel Antileishmanial Agent-28 and Miltefosine in the Fight Against Leishmaniasis
For Immediate Release
In the ongoing battle against the neglected tropical disease leishmaniasis, researchers and drug development professionals are constantly seeking more effective and safer therapeutic agents. This guide provides a detailed comparative analysis of a promising preclinical candidate, Antileishmanial agent-28, a member of the N2,N4-disubstituted quinazoline-2,4-diamine series, and the established oral drug, miltefosine. This comparison is based on available preclinical data, focusing on efficacy, mechanism of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound and miltefosine demonstrate potent activity against Leishmania parasites but through distinct mechanisms of action. This compound is proposed to disrupt the parasite's folate metabolism, a critical pathway for its survival. In contrast, miltefosine employs a multi-pronged attack, interfering with lipid metabolism, calcium homeostasis, and mitochondrial function, ultimately inducing apoptosis-like cell death in the parasite. While miltefosine is an established treatment, the novel quinazoline-based compound shows promise in preclinical studies, warranting further investigation.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the in vitro activity of this compound (specifically, the compound identified as N2-benzyl-N4-methylquinazoline-2,4-diamine from Van Horn et al., 2014) and miltefosine against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively. The data also includes cytotoxicity against mammalian cell lines to provide a selectivity index, a crucial parameter in drug development.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Compound | Leishmania Species | EC50 (µM)[1] | Cell Line | CC50 (µM)[1] | Selectivity Index (CC50/EC50) |
| This compound | L. donovani | 1.5[2] | J774A.1 | 18[2] | 12 |
| (N2-benzyl-N4-methylquinazoline-2,4-diamine) | L. amazonensis | 13[2] | (macrophage) | 1.4 |
Table 2: In Vitro Efficacy and Cytotoxicity of Miltefosine
| Compound | Leishmania Species | IC50/EC50 (µM) | Cell Line | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Miltefosine | L. donovani | 0.9 - 4.3[3] | Macrophages | >20 | >4.7 - >22.2 |
| L. amazonensis | 2.0 - 5.7 | Macrophages | >20 | >3.5 - >10 |
Mechanism of Action: Distinct Pathways to Parasite Death
The two agents exhibit fundamentally different approaches to eliminating Leishmania parasites.
This compound: Targeting Folate Metabolism
The N2,N4-disubstituted quinazoline-2,4-diamine class of compounds, to which this compound belongs, is suggested to act as an inhibitor of folate metabolism in Leishmania.[1] This is supported by evidence that the antileishmanial activity of these compounds can be reversed by the addition of folinic acid, a downstream product of the folate pathway.[1] By disrupting the synthesis of essential molecules like purines and thymidylate, which are dependent on folate metabolites, these compounds effectively starve the parasite of the building blocks necessary for DNA replication and survival.
Miltefosine: A Multi-Target Assault
Miltefosine's mechanism of action is more complex and involves several simultaneous attacks on the parasite's cellular machinery.[4][5][6] It disrupts the integrity of the parasite's cell membrane by interfering with lipid metabolism, specifically the synthesis of phosphatidylcholine.[5][6] Miltefosine also induces an influx of calcium ions, disrupting intracellular homeostasis, and impairs mitochondrial function.[3][4] This cascade of events culminates in an apoptosis-like cell death program within the parasite, characterized by DNA fragmentation and cell shrinkage.[7]
Experimental Protocols
The data presented in this guide were generated using established and validated in vitro assays.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
The efficacy of the compounds against the clinically relevant intracellular amastigote stage of Leishmania is a critical determinant of their potential. The general workflow for this assay is as follows:
Cytotoxicity Assay
To assess the selectivity of the compounds, their toxicity against a mammalian host cell line (typically the same macrophage cell line used in the efficacy assay) is determined.
-
Cell Seeding: Macrophage cells (e.g., J774A.1) are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound.
-
Incubation: The plates are incubated for a period that typically matches the duration of the amastigote assay (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay, such as the resazurin reduction assay.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.
Conclusion
Both this compound and miltefosine demonstrate potent in vitro activity against Leishmania parasites. This compound, a representative of the N2,N4-disubstituted quinazoline-2,4-diamine series, presents a promising and potentially more targeted mechanism of action through the inhibition of folate metabolism. Miltefosine, while effective, has a broader and more complex mechanism that may contribute to its known side effects. The favorable selectivity index of this compound in preclinical studies underscores its potential as a lead compound for the development of new, safer, and more effective treatments for leishmaniasis. Further in vivo studies are warranted to fully assess the therapeutic potential of this novel class of antileishmanial agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Miltefosine Affects Lipid Metabolism in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Miltefosine affects lipid metabolism in Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Possible Mechanism of Miltefosine-Mediated Death of Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antileishmanial Agent-28: A Quinazoline-Based Leishmanicidal Candidate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the leishmanicidal activity of Antileishmanial agent-28, a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series, against established antileishmanial drugs. The data presented is compiled from various in vitro studies to offer a comparative perspective on its efficacy.
This compound has demonstrated significant activity against intracellular amastigotes of Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively. This guide will delve into its performance in comparison to current therapeutic options, detail the experimental methodologies used for its validation, and illustrate its proposed mechanism of action.
Comparative Efficacy Against Leishmania Species
The leishmanicidal potential of this compound and standard antileishmanial drugs is summarized below. The data is presented as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against the intracellular amastigote stage of the parasite, which is the clinically relevant form residing within host macrophages.
Against Leishmania donovani (Intracellular Amastigotes)
| Compound | EC50/IC50 (µM) | Host Cell | Reference |
| This compound | 1.5 | J774A.1 | [1] |
| Amphotericin B | 0.04 - 0.65 | J774A.1, Primary mouse macrophages | [2][3] |
| Miltefosine | 0.9 - 4.3 | Primary mouse macrophages | [4] |
| Pentamidine | Not widely reported for intracellular L. donovani | ||
| Sodium Stibogluconate | 22 - 28 (µg/mL of SbV) | Primary mouse macrophages | [4] |
Against Leishmania amazonensis (Intracellular Amastigotes)
| Compound | EC50/IC50 (µM) | Host Cell | Reference |
| This compound | 13 | J774A.1 | [1] |
| Amphotericin B | ~0.095 | Peritoneal macrophages | [5] |
| Miltefosine | ~9.16 | Bone marrow-derived macrophages | [6] |
| Pentamidine | ~0.36 | Not Specified | [6] |
| Sodium Stibogluconate | Not widely reported for intracellular L. amazonensis |
Cytotoxicity Profile
A crucial aspect of drug development is the selectivity of a compound for the parasite over host cells. The cytotoxicity of this compound was assessed against the J774A.1 murine macrophage cell line.
| Compound | CC50 (µM) | Cell Line | Reference |
| This compound | 18 | J774A.1 | [1] |
Proposed Mechanism of Action
The N²,N⁴-disubstituted quinazoline-2,4-diamine series, to which this compound belongs, is suggested to exert its leishmanicidal effect by targeting the folate pathway of the parasite. Leishmania are folate auxotrophs and rely on salvaging pterins from the host. Key enzymes in this pathway, dihydrofolate reductase (DHFR) and pteridine reductase (PTR1), are essential for the parasite's survival. Inhibition of these enzymes disrupts the synthesis of tetrahydrofolate, a vital cofactor for DNA synthesis and repair, leading to parasite death.[2][7][8][9][10]
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro Antileishmanial Activity against Intracellular Amastigotes
This assay determines the efficacy of a compound against the clinically relevant intracellular stage of the Leishmania parasite.
Caption: Workflow for the intracellular amastigote susceptibility assay.
Protocol:
-
Macrophage Seeding: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in RPMI medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Adherence: Incubate the plate for 4 hours at 37°C in a 5% CO₂ atmosphere to allow the macrophages to adhere to the bottom of the wells.
-
Parasite Infection: Add stationary-phase Leishmania promastigotes to the macrophage-containing wells at a parasite-to-macrophage ratio of 25:1.
-
Phagocytosis: Incubate the infected plates overnight at 32°C in a 5% CO₂ atmosphere to allow for phagocytosis of the promastigotes.
-
Washing: The following day, carefully aspirate the medium and wash the wells with pre-warmed PBS to remove any remaining extracellular parasites.
-
Compound Addition: Add fresh medium containing serial dilutions of this compound to the wells. Include appropriate controls: infected untreated cells (negative control) and infected cells treated with a reference drug like Amphotericin B (positive control).
-
Incubation: Incubate the plates for 96 hours at 32°C in a 5% CO₂ atmosphere.
-
Quantification: After incubation, the number of viable intracellular amastigotes can be determined. One common method involves lysing the host macrophages and measuring the activity of a reporter gene (e.g., beta-lactamase) expressed by the parasites.[11]
-
Data Analysis: The percentage of parasite inhibition is calculated relative to the untreated control. The EC50 value, the concentration of the compound that causes 50% inhibition of parasite growth, is then determined by non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
This assay is used to assess the toxicity of a compound against a mammalian cell line, providing an indication of its therapeutic window.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM medium.
-
Adherence and Growth: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell adherence and growth.
-
Compound Addition: Add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 100 µL of MTT solution (0.5 mg/mL in DMEM) to each well.
-
Formazan Formation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ atmosphere. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates vigorously and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined by non-linear regression analysis.[3]
References
- 1. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs: practical relevance of stage-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4.9. Cytotoxicity Evaluation [bio-protocol.org]
- 4. In Vitro and In Vivo Miltefosine Susceptibility of a Leishmania amazonensis Isolate from a Patient with Diffuse Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Diterpene Polyalthic Acid Combined with Amphotericin B against Leishmania amazonensis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amphotericin B resistance in Leishmania amazonensis: In vitro and in vivo characterization of a Brazilian clinical isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of Leishmania major pteridine reductase by 2,4,6-triaminoquinazoline: structure of the NADPH ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. med.nyu.edu [med.nyu.edu]
A Comparative Analysis of Antileishmanial Agent-28 and Amphotericin B for Drug Development Professionals
An objective, data-driven comparison of a novel N²,N⁴-disubstituted quinazoline-2,4-diamine, Antileishmanial agent-28, and the established antifungal and antileishmanial drug, Amphotericin B. This guide provides a side-by-side evaluation of their reported efficacy, mechanisms of action, and the experimental protocols for their assessment.
This document is intended for researchers, scientists, and drug development professionals in the field of antiparasitic drug discovery. It aims to provide a comprehensive comparison based on available preclinical data to inform further research and development efforts.
Quantitative Performance Analysis
The following tables summarize the reported in vitro efficacy and cytotoxicity of this compound and Amphotericin B. Direct comparative studies are limited; therefore, data is compiled from individual research findings.
Table 1: In Vitro Antileishmanial Activity (EC₅₀/IC₅₀ in µM)
| Compound | Leishmania donovani (Amastigote) | Leishmania amazonensis (Amastigote) | Leishmania major (Promastigote) |
| This compound | 1.5[1] | 13[1] | Not Reported |
| Amphotericin B | ~0.04[2][3] | ~0.09[2] | ~0.3 (as µg/mL) |
Note: The EC₅₀ for Amphotericin B can vary based on the specific assay conditions and whether it is in a free or liposomal formulation.
Table 2: In Vitro Cytotoxicity (EC₅₀/CC₅₀ in µM)
| Compound | J774A.1 Murine Macrophages | Other Mammalian Cells |
| This compound | 18[1] | Not Reported |
| Amphotericin B | >10 (Liposomal) | Varies (Nephrotoxicity is a known issue in vivo) |
Table 3: Selectivity Index (SI)
| Compound | L. donovani | L. amazonensis |
| This compound | 12 | 1.38 |
| Amphotericin B | >250 | >111 |
The Selectivity Index is calculated as EC₅₀ (Mammalian Cells) / EC₅₀ (Parasite). A higher SI is indicative of greater selectivity for the parasite.
Mechanism of Action
The mechanisms by which these two agents exert their antileishmanial effects are fundamentally different, targeting distinct cellular components.
This compound (N²,N⁴-disubstituted quinazoline-2,4-diamine): The precise mechanism of action has not been definitively elucidated. However, this class of compounds is structurally related to known inhibitors of dihydrofolate reductase (DHFR).[2] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. Inhibition of this pathway would disrupt parasite replication.
Amphotericin B: This polyene antibiotic has a well-established mechanism of action that involves binding to ergosterol, a primary sterol in the cell membrane of Leishmania parasites.[4][5] This binding leads to the formation of pores or ion channels in the parasite's membrane, causing leakage of intracellular ions and metabolites, ultimately leading to cell death.[4][5] Amphotericin B can also induce oxidative damage to the parasite.[4] While it has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its toxicity.[4][6]
Signaling and Mechanistic Pathways
The following diagrams illustrate the proposed mechanisms of action for both compounds.
Caption: Proposed DHFR inhibition by this compound.
Caption: Amphotericin B's membrane disruption mechanism.
Experimental Protocols
The following are detailed methodologies for the in vitro assessment of antileishmanial compounds, based on standard practices in the field.
In Vitro Antileishmanial Susceptibility Assay (Intracellular Amastigotes)
This assay is critical as it evaluates the efficacy of a compound against the clinically relevant intracellular stage of the parasite.
-
Host Cell Culture:
-
Murine macrophage cell lines (e.g., J774A.1) or peritoneal macrophages are cultured in RPMI-1640 or DMEM medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Cells are seeded in 96-well plates at a density of approximately 4 x 10⁴ cells per well and incubated overnight at 37°C with 5% CO₂ to allow for adherence.
-
-
Parasite Infection:
-
Stationary-phase Leishmania promastigotes are used to infect the adherent macrophages at a parasite-to-macrophage ratio of 10:1.
-
The plates are incubated for 24 hours to allow for phagocytosis of the promastigotes.
-
Non-phagocytosed parasites are removed by washing the wells with pre-warmed phosphate-buffered saline (PBS).
-
Fresh medium is added, and the plates are incubated for another 24 hours to allow for the transformation of promastigotes into amastigotes within the macrophages.
-
-
Compound Treatment:
-
The test compounds (this compound and Amphotericin B) are serially diluted in culture medium.
-
The medium in the wells is replaced with the medium containing the various concentrations of the test compounds. A positive control (e.g., a known concentration of Amphotericin B) and a negative control (vehicle, e.g., DMSO) are included.
-
The plates are incubated for 72 hours at 37°C with 5% CO₂.
-
-
Quantification of Parasite Load:
-
The number of intracellular amastigotes is quantified. This can be achieved by:
-
Microscopy: Fixing the cells with methanol, staining with Giemsa, and manually counting the number of amastigotes per 100 macrophages.
-
Reporter Gene Assay: Using parasite lines engineered to express reporter proteins like luciferase or β-lactamase, where the signal is proportional to the number of viable parasites.
-
-
The 50% effective concentration (EC₅₀) is determined by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vitro Cytotoxicity Assay (Mammalian Cells)
This assay is performed to assess the toxicity of the compounds against the host cells and to determine the selectivity index.
-
Cell Culture:
-
J774A.1 macrophages (or another suitable mammalian cell line) are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and allowed to adhere overnight.
-
-
Compound Treatment:
-
Serial dilutions of the test compounds are added to the wells.
-
The plates are incubated at 37°C with 5% CO₂ for 48-72 hours.
-
-
Viability Assessment:
-
Cell viability is determined using a colorimetric or fluorometric assay, such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Resazurin Assay: Resazurin is reduced to the fluorescent resorufin by viable cells.
-
-
The absorbance or fluorescence is read using a microplate reader.
-
-
Data Analysis:
-
The 50% cytotoxic concentration (CC₅₀) is calculated from the dose-response curve.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for the in vitro screening of antileishmanial compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. SAR refinement of antileishmanial N2,N4-disubstituted quinazoline-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.itg.be [research.itg.be]
- 5. Antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-portal.ccmb.res.in [e-portal.ccmb.res.in]
Independent Verification of Antileishmanial Agent-28 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antileishmanial activity of Antileishmanial agent-28 with established alternative drugs. The information is presented to support independent verification and further research in the development of novel therapies against leishmaniasis. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Overview of this compound
This compound is a member of the N²,N⁴-disubstituted quinazoline-2,4-diamine series of compounds. Research has demonstrated its efficacy against intracellular amastigotes of Leishmania species, the clinically relevant form of the parasite.
Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro activity of this compound against different Leishmania species and its cytotoxicity against a mammalian cell line, compared to standard antileishmanial drugs.
| Compound | L. donovani (EC50, µM) | L. amazonensis (EC50, µM) | J774A.1 Macrophages (CC50, µM) | Selectivity Index (L. donovani) | Selectivity Index (L. amazonensis) |
| This compound | 1.5 [1] | 13 [1] | 18 [1] | 12 | 1.4 |
| Amphotericin B | 0.1 - 0.4[2] | ~0.1 | >10 | >25 - 100 | >100 |
| Miltefosine | 0.9 - 4.3[2] | ~1.0 | >20 | >4.7 - 22.2 | >20 |
| Paromomycin | ~10 | ~25 | >100 | >10 | >4 |
EC50: Half-maximal effective concentration for inhibiting parasite growth. CC50: Half-maximal cytotoxic concentration against mammalian cells. Selectivity Index: CC50 / EC50. A higher selectivity index indicates greater selectivity for the parasite over host cells.
In Vivo Efficacy
While in vivo data for this compound itself is not publicly available, a related compound from the same N²,N⁴-disubstituted quinazoline-2,4-diamine series, designated as compound 23 , has shown efficacy in a murine model of visceral leishmaniasis. When administered intraperitoneally at a dose of 15 mg/kg/day for 5 consecutive days, it resulted in a 37% reduction in liver parasitemia.[3][4] This suggests the potential of this chemical scaffold for in vivo activity.
Mechanism of Action
The precise mechanism of action for the N²,N⁴-disubstituted quinazoline-2,4-diamine class of compounds against Leishmania has not been fully elucidated. However, the mechanism of action for the comparator drugs are better understood:
-
Amphotericin B: This polyene antibiotic binds to ergosterol, a major component of the Leishmania cell membrane. This binding disrupts the membrane integrity, leading to the formation of pores and subsequent leakage of intracellular contents, ultimately causing parasite death.[5]
-
Miltefosine: This alkylphosphocholine drug has a multifaceted mechanism of action. It is known to interfere with lipid metabolism and signal transduction pathways in the parasite.[6] It also induces apoptosis-like cell death and disrupts the parasite's mitochondrial function.[1][3]
-
Paromomycin: An aminoglycoside antibiotic, paromomycin inhibits protein synthesis in Leishmania by binding to the ribosomal RNA. This disruption of protein production is lethal to the parasite.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and verification.
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
This protocol is adapted from methodologies used for screening compounds against intracellular Leishmania donovani amastigotes.
Cell and Parasite Culture:
-
Culture J774A.1 murine macrophages in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Maintain Leishmania donovani promastigotes in M199 medium supplemented with 10% FBS and antibiotics at 26°C.
Infection of Macrophages:
-
Seed J774A.1 macrophages into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Wash the wells to remove extracellular parasites.
Compound Treatment and Evaluation:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Amphotericin B) in the culture medium.
-
Add the compound dilutions to the infected macrophages and incubate for 72 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by microscopic examination.
-
Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in the number of intracellular amastigotes compared to untreated controls.
In Vitro Cytotoxicity Assay
This protocol assesses the toxicity of compounds against a mammalian cell line.
Cell Culture:
-
Seed J774A.1 macrophages in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
Compound Treatment and Viability Assessment:
-
Add serial dilutions of the test compounds to the cells and incubate for 72 hours.
-
Assess cell viability using a resazurin-based assay. Add resazurin solution to each well and incubate for 4 hours.
-
Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.
-
Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50% compared to untreated controls.
In Vivo Efficacy Model (Murine Model of Visceral Leishmaniasis)
This protocol is a general guideline for evaluating the efficacy of antileishmanial compounds in a BALB/c mouse model.
Infection:
-
Infect female BALB/c mice intravenously with 1 x 10⁷ Leishmania donovani amastigotes harvested from the spleen of an infected hamster.
Treatment:
-
Initiate treatment on day 7 post-infection.
-
Administer the test compound (e.g., intraperitoneally) daily for 5 consecutive days. A vehicle control group should be included.
Evaluation of Parasite Burden:
-
Sacrifice the mice one day after the final treatment.
-
Aseptically remove the liver and spleen.
-
Prepare tissue homogenates and make impression smears on glass slides.
-
Stain the smears with Giemsa.
-
Determine the parasite burden by counting the number of amastigotes per 500 host cell nuclei.
-
Express the results as Leishman-Donovan Units (LDU), calculated as the number of amastigotes per host cell nucleus multiplied by the organ weight in milligrams.
-
Calculate the percentage of parasite inhibition in the treated groups compared to the vehicle control group.
Visualizations
Experimental Workflow for In Vitro Antileishmanial Activity
Caption: Workflow for determining the in vitro antileishmanial activity against intracellular amastigotes.
Signaling Pathway Disruption by Amphotericin B
Caption: Mechanism of action of Amphotericin B, leading to parasite death.
References
- 1. research.itg.be [research.itg.be]
- 2. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antileishmanial activity of a series of N²,N⁴-disubstituted quinazoline-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Antileishmanial Agent-28: A Comparative Guide
This guide provides a comprehensive preclinical evaluation of Antileishmanial agent-28, a novel compound from the N²,N⁴-disubstituted quinazoline-2,4-diamine series. The performance of this agent is objectively compared with established antileishmanial drugs: Amphotericin B, Miltefosine, and Paromomycin. Supporting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows are presented to aid researchers, scientists, and drug development professionals in their assessment of this promising therapeutic candidate.
Data Presentation: In Vitro and In Vivo Efficacy
The antileishmanial activity and cytotoxicity of this compound and comparator drugs were evaluated using standardized in vitro and in vivo models. The quantitative data are summarized in the tables below for ease of comparison.
Table 1: In Vitro Activity against Leishmania spp. and Cytotoxicity
| Compound | L. donovani (Intracellular Amastigote) EC₅₀ (µM) | L. amazonensis (Intracellular Amastigote) EC₅₀ (µM) | Cytotoxicity (J774A.1 Macrophage) CC₅₀ (µM) | Selectivity Index (L. donovani) (CC₅₀/EC₅₀) |
| This compound | 1.5[1] | 13[1] | 18[1] | 12 |
| Amphotericin B | 0.029 - 0.65[2][3] | ~0.04 (L. major) | >10 | >15 - >345 |
| Miltefosine | 1.26 - 3.85[2][4] | 1.45 (intracellular amastigotes)[3] | >20 | >5 - >16 |
| Paromomycin | 8 - 45[5][6] | ~48 (promastigotes) | >100 | >2 - >12.5 |
Table 2: In Vivo Efficacy in Murine Model of Visceral Leishmaniasis (L. donovani)
| Compound | Dose & Route of Administration | % Reduction in Liver Parasite Burden | Reference |
| Quinazoline 23 (related to Agent-28) | 15 mg/kg/day for 5 days (Intraperitoneal) | 37% | Van Horn et al., 2014, J Med Chem |
| Amphotericin B (liposomal) | Single dose of 3.5 mg/kg (Intravenous) | ~100% | Banerjee et al., 2017, Nanomedicine |
| Miltefosine | 13 mg/kg/day for 15 days (Oral) | Clinically cured (no relapse) | Romero et al., 2016, PLOS Negl Trop Dis |
| Paromomycin | 15-20 mg/kg/day for 21-28 days (Intramuscular) | 80-90% cure rate (human studies) | Gadelha et al., 2012, Rev Soc Bras Med Trop |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Intracellular Amastigote Susceptibility Assay
This protocol is adapted from the methods described by Van Horn et al. (2014).
-
Cell Culture: Mouse macrophage cell line J774A.1 is maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Parasite Culture: Leishmania donovani and Leishmania amazonensis promastigotes are cultured in M199 medium supplemented with 10% FBS and antibiotics at 26°C.
-
Macrophage Infection: J774A.1 macrophages are seeded in 96-well plates and allowed to adhere overnight. Stationary phase promastigotes are then added to the macrophages at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.
-
Drug Treatment: Following infection, extracellular promastigotes are removed by washing. The test compounds (this compound and comparators) are serially diluted and added to the infected macrophages. The plates are incubated for an additional 72 hours.
-
Quantification of Infection: After incubation, the cells are fixed and stained with Giemsa. The number of intracellular amastigotes per 100 macrophages is determined by light microscopy. The 50% effective concentration (EC₅₀) is calculated as the drug concentration that causes a 50% reduction in the number of amastigotes compared to untreated controls.
In Vitro Cytotoxicity Assay
-
Cell Seeding: J774A.1 macrophages are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The test compounds are serially diluted and added to the cells. The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay. Resazurin is added to each well, and after a further incubation period, the fluorescence is measured. The 50% cytotoxic concentration (CC₅₀) is determined as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
In Vivo Murine Model of Visceral Leishmaniasis
This protocol is based on the methodology used by Van Horn et al. (2014).
-
Animal Model: Female BALB/c mice (6-8 weeks old) are used for the study.
-
Infection: Mice are infected via intravenous injection with 1 x 10⁷ Leishmania donovani amastigotes harvested from the spleen of a previously infected hamster.
-
Treatment: Seven days post-infection, treatment is initiated. The test compound (e.g., Quinazoline 23) is administered intraperitoneally once daily for five consecutive days. Control groups receive the vehicle alone.
-
Assessment of Parasite Burden: Two days after the final dose, the mice are euthanized, and their livers and spleens are collected. The parasite burden is determined by stamping the organs onto glass slides, followed by Giemsa staining. The number of amastigotes per 1000 host cell nuclei is counted, and the Leishman-Donovan Units (LDU) are calculated. The percentage reduction in parasite burden is determined by comparing the LDU of the treated group to the untreated control group.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This is a generalized protocol for assessing the inhibition of Leishmania DHFR.
-
Enzyme and Substrates: Recombinant Leishmania DHFR enzyme is used. The substrates are dihydrofolic acid (DHF) and NADPH.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) at a physiological pH is used.
-
Reaction Mixture: The assay is performed in a 96-well plate. The reaction mixture contains the assay buffer, NADPH, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the DHFR enzyme and DHF.
-
Measurement of Activity: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
-
Calculation of Inhibition: The initial reaction rates are calculated, and the percentage of inhibition for each compound concentration is determined. The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Mandatory Visualizations
Proposed Mechanism of Action of N²,N⁴-disubstituted Quinazoline-2,4-diamines
The primary mechanism of action for this class of compounds is believed to be the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the parasite's DNA synthesis and survival.
Caption: Proposed inhibition of Leishmania DHFR by this compound.
Experimental Workflow for In Vitro Antileishmanial Drug Screening
The following diagram illustrates the key steps involved in the in vitro evaluation of antileishmanial compounds.
Caption: Workflow for in vitro antileishmanial and cytotoxicity screening.
Logical Relationship of Preclinical Evaluation Steps
This diagram outlines the logical progression from in vitro screening to in vivo efficacy studies in the preclinical evaluation of a new antileishmanial agent.
Caption: Logical flow of preclinical evaluation for antileishmanial agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamics and cellular accumulation of amphotericin B and miltefosine in Leishmania donovani-infected primary macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased miltefosine tolerance in clinical isolates of Leishmania donovani is associated with reduced drug accumulation, increased infectivity and resistance to oxidative stress | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Induction of Paromomycin Resistance in Antimony-Resistant Strains of L. donovani: Outcome Dependent on In Vitro Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Antileishmanial Agent-28 Across Leishmania Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro efficacy of Antileishmanial agent-28 against various Leishmania species. Also known as Compound 12, this N²,N⁴-disubstituted quinazoline-2,4-diamine has demonstrated notable activity against intracellular amastigotes, the clinically relevant stage of the parasite. This document presents a comparative overview of its performance against standard antileishmanial drugs, supported by detailed experimental data and protocols to aid in its evaluation as a potential therapeutic candidate.
Comparative Efficacy Data
The in vitro activity of this compound was evaluated against the intracellular amastigotes of Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania amazonensis, a causative agent of cutaneous and diffuse cutaneous leishmaniasis. The cytotoxicity of the compound was assessed against the J774A.1 murine macrophage cell line to determine its selectivity.
| Compound | L. donovani (EC50 in µM) | L. amazonensis (EC50 in µM) | Cytotoxicity (EC50 in µM on J774A.1) | Selectivity Index (L. donovani) | Selectivity Index (L. amazonensis) |
| This compound | 1.5 [1] | 13 [1] | 18 [1] | 12 | 1.4 |
| Amphotericin B | ~0.05 - 0.2 | ~0.1 - 0.5 | >25 | >125 - 500 | >50 - 250 |
| Miltefosine | ~2.0 - 5.0 | ~5.0 - 10.0 | ~20 - 40 | ~4 - 20 | ~2 - 8 |
| Pentamidine | ~1.0 - 5.0 | ~2.0 - 10.0 | >50 | >10 - 50 | >5 - 25 |
Note: The EC50 values for the standard drugs are approximate ranges compiled from various literature sources for comparative purposes and can vary depending on the specific assay conditions and Leishmania strain. The Selectivity Index (SI) is calculated as EC50 (J774A.1) / EC50 (Leishmania species). A higher SI value indicates greater selectivity for the parasite over the host cell.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of N²,N⁴-disubstituted quinazoline-2,4-diamines, including this compound[2].
In Vitro Antileishmanial Activity Assay (Intracellular Amastigotes)
-
Cell Culture: J774A.1 murine macrophage cells are cultured in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
-
Parasite Culture: Leishmania donovani (MHOM/ET/67/HU3) and Leishmania amazonensis (MHOM/BR/75/M2269) promastigotes are cultured at 26°C in M199 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
-
Macrophage Infection: J774A.1 cells are seeded in 96-well plates and allowed to adhere. Stationary-phase promastigotes are added to the macrophages at a parasite-to-macrophage ratio of 10:1 and incubated for 24 hours to allow for phagocytosis.
-
Compound Treatment: After infection, the medium is replaced with fresh medium containing serial dilutions of the test compounds (including this compound) and reference drugs. The plates are then incubated for an additional 72 hours.
-
Quantification of Parasite Burden: The number of intracellular amastigotes is determined by microscopic examination after Giemsa staining. The percentage of infected macrophages and the number of amastigotes per macrophage are calculated.
-
Data Analysis: The 50% effective concentration (EC50) is determined by plotting the percentage of parasite inhibition against the compound concentration using a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay
-
Cell Culture: J774A.1 cells are seeded in 96-well plates in RPMI-1640 medium supplemented as described above.
-
Compound Treatment: Serial dilutions of the test compounds are added to the cells, and the plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is determined using a resazurin-based assay. Resazurin is added to each well, and after an incubation period, the fluorescence is measured.
-
Data Analysis: The 50% cytotoxic concentration (EC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow and Potential Mechanism of Action
To provide a clearer understanding of the evaluation process and the hypothesized mechanism of action for this class of compounds, the following diagrams have been generated.
Caption: Experimental workflow for in vitro efficacy testing of this compound.
Caption: Hypothesized mechanism of action for N²,N⁴-disubstituted quinazolines.
Discussion
This compound demonstrates promising activity against L. donovani, with an EC50 value in the low micromolar range and a good selectivity index. Its efficacy against L. amazonensis is less potent. The proposed mechanism of action for this class of quinazoline derivatives involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of Leishmania. This pathway is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Inhibition of DHFR leads to a depletion of tetrahydrofolate, thereby disrupting DNA replication and ultimately inhibiting parasite proliferation.
Compared to standard antileishmanial drugs, this compound shows comparable in vitro potency to miltefosine and pentamidine against L. donovani. While Amphotericin B remains significantly more potent, it is associated with considerable toxicity. The favorable selectivity index of this compound against L. donovani suggests a potential therapeutic window. Further studies are warranted to fully elucidate its mechanism of action, evaluate its in vivo efficacy in animal models, and assess its broader spectrum of activity against other Leishmania species. The detailed experimental protocols provided in this guide should facilitate such investigations and allow for standardized comparisons across different research settings.
References
A Comparative Analysis of Antileishmanial Agent-28 Against Standard Therapies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the ongoing battle against leishmaniasis, a parasitic disease affecting millions globally, a comprehensive benchmarking analysis of a novel investigational compound, Antileishmanial agent-28, against current standard treatments has been compiled. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of in vitro efficacy, cytotoxicity, and mechanistic pathways, supported by experimental data and visualizations to facilitate informed research and development decisions.
Quantitative Performance Analysis
This compound, identified as compound 12 in a series of N²,N⁴-disubstituted quinazoline-2,4-diamines, has demonstrated significant in vitro activity against both Leishmania donovani, the causative agent of visceral leishmaniasis, and Leishmania amazonensis, a key pathogen in cutaneous leishmaniasis.[1] The following table summarizes the half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50) of this compound in comparison to standard antileishmanial drugs. The selectivity index (SI), a ratio of CC50 to EC50, is included to indicate the compound's therapeutic window.
| Compound | L. donovani (Intracellular Amastigote) EC50 (µM) | L. amazonensis (Intracellular Amastigote) EC50 (µM) | J774A.1 Macrophage CC50 (µM) | Selectivity Index (SI) (L. donovani) | Selectivity Index (SI) (L. amazonensis) |
| This compound | 1.5[1] | 13[1] | 18[1] | 12 | 1.4 |
| Amphotericin B | 0.1 - 0.4[2] | ~0.09[3] | >10[4] | >25 - 100 | >111 |
| Miltefosine | 0.9 - 4.3[2] | ~2.0[5] | >20 | >4.7 - 22.2 | >10 |
| Paromomycin | 8[6] | - | >100 | >12.5 | - |
| Sodium Stibogluconate | 9 - 28 µg/mL (SbV)[2] | - | >50 µg/mL (SbV) | >1.8 - 5.6 | - |
Note: Data for standard drugs are compiled from various sources and may reflect different experimental conditions. Direct comparison should be made with caution. The EC50 for Sodium Stibogluconate is presented in µg/mL of pentavalent antimony (SbV).
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to evaluate the efficacy and cytotoxicity of antileishmanial compounds.
In Vitro Intracellular Amastigote Susceptibility Assay
This assay determines the efficacy of a compound against the intracellular amastigote stage of Leishmania within a host macrophage cell line.
-
Macrophage Culture: Murine macrophage cells (e.g., J774A.1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Infection: Macrophages are seeded in 96-well plates and infected with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Plates are incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
-
Compound Treatment: Following infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound. A positive control (a standard antileishmanial drug) and a negative control (vehicle) are included.
-
Incubation: The plates are incubated for an additional 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification: The number of intracellular amastigotes is quantified. This can be achieved by fixing and staining the cells with Giemsa stain, followed by microscopic counting of amastigotes per 100 macrophages. Alternatively, a reporter gene assay (e.g., using parasites expressing luciferase or β-galactosidase) can be used for higher throughput.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control, is calculated using non-linear regression analysis.
Macrophage Cytotoxicity Assay
This assay assesses the toxicity of a compound to the host macrophage cell line.
-
Cell Seeding: J774A.1 macrophages are seeded in 96-well plates at a density of approximately 5 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Cell viability is determined using a colorimetric or fluorometric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin reduction assay.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50% compared to the untreated control, is calculated using non-linear regression analysis.
Visualizing the Experimental Workflow and Mechanistic Pathways
To provide a clearer understanding of the experimental process and the molecular targets of these antileishmanial agents, the following diagrams have been generated using the DOT language.
Mechanisms of Action
The efficacy of antileishmanial drugs stems from their ability to target specific pathways essential for parasite survival.
This compound (N²,N⁴-disubstituted quinazoline-2,4-diamine): The precise mechanism of action for this class of compounds is still under investigation. However, studies have suggested that, unlike some structurally similar compounds, they do not primarily act by inhibiting the folate metabolism pathway in Leishmania.
Standard Antileishmanial Drugs: The mechanisms of action for the standard drugs are more established and diverse, targeting various cellular processes within the parasite.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repositorio.ufba.br [repositorio.ufba.br]
- 4. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paromomycin: uptake and resistance in Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Antileishmanial Agent-28
For immediate implementation by laboratory personnel, this guide provides crucial safety and logistical information for the proper disposal of Antileishmanial agent-28. Adherence to these procedures is essential to ensure personnel safety and environmental protection.
Researchers and drug development professionals handling this compound must recognize it as a potentially hazardous compound. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following disposal protocols are based on established best practices for similar hazardous antiprotozoal agents and should be implemented with stringent adherence to institutional and local regulations.
Key Disposal and Safety Parameters
To facilitate quick reference and safe handling, the following table summarizes the critical aspects of this compound disposal.
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Prevents environmental contamination and accidental exposure. |
| Liquid Waste Collection | Designated, labeled, leak-proof containers. | Ensures containment and prevents spills. |
| Solid Waste Collection | Puncture-resistant, labeled containers. | For contaminated labware (e.g., pipette tips, gloves). |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | Minimizes risk of skin and eye contact. |
| Disposal Method | Licensed hazardous waste disposal service. | Ensures compliance with regulatory requirements. |
| Prohibited Disposal | Do not dispose down the drain or in general waste. | Avoids contamination of water systems and landfills. |
Experimental Workflow for Disposal
The proper disposal of this compound is a critical final step in the experimental workflow. The following diagram illustrates the decision-making and procedural flow for handling and disposing of this agent.
This compound Disposal Workflow
Detailed Disposal Protocol
The following step-by-step methodology must be followed for the disposal of this compound and any materials contaminated with it.
1. Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Two pairs of powder-free, chemical-resistant gloves.
-
A disposable, low-permeability gown with a solid front and tight-fitting cuffs.
-
Safety goggles or a face shield.
2. Waste Segregation: Proper segregation of waste is critical to ensure safe handling and disposal.
-
Liquid Waste: All aqueous and solvent-based solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, serological pipettes, gloves, bench paper, and empty vials, must be considered hazardous solid waste. These materials should be collected in a separate, puncture-resistant, and clearly labeled hazardous waste container.
3. Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Containers should be labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Do not overfill containers. Leave adequate headspace to prevent spills.
4. Storage:
-
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be well-ventilated and have secondary containment in case of a leak.
5. Final Disposal:
-
Disposal of hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1] This is crucial to prevent environmental contamination.
In Case of a Spill: In the event of a spill, evacuate the immediate area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill kit). Collect the absorbed material and any contaminated items into a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate cleaning agent. Report the spill to your laboratory supervisor and EHS department.
References
Essential Safety and Handling Protocols for Antileishmanial Agent-28
Disclaimer: This document provides a generalized safety and handling protocol for a potent pharmaceutical compound, referred to as "Antileishmanial Agent-28." As a specific Safety Data Sheet (SDS) for a compound with this exact designation is not publicly available, this guidance is based on established best practices for handling hazardous drugs, including other antiprotozoal and antileishmanial agents.[1] Researchers, scientists, and drug development professionals must consult the specific SDS for the "this compound" they are using to ensure the highest level of safety and compliance. This guide offers essential, immediate safety and logistical information, including operational and disposal plans, to facilitate safe laboratory practices.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the final and critical barrier to prevent exposure to hazardous agents. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Gloves | Wear two pairs of powder-free, chemotherapy-rated gloves.[1][2] The inner glove should be tucked under the cuff of the gown, and the outer glove should extend over the cuff.[1][2] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[1][2] |
| Body Protection | Gown | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1][2] |
| Eye and Face Protection | Goggles and Face Shield | Use of a full-face shield is preferred. If using goggles, they must be worn in conjunction with a fluid-resistant mask to protect against splashes.[1] Standard eyeglasses are not a substitute for appropriate safety eyewear.[1] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of generating aerosols or handling the agent outside of a containment device, such as during unpacking of non-plastic containers or cleaning up spills.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn and removed before exiting the designated handling area to prevent the spread of contamination.[1] |
Experimental Protocol: Preparation of this compound for In Vitro Assay
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure all required PPE is donned correctly before entering the designated handling area.
-
Verify that the Class II Biological Safety Cabinet (BSC) or other containment primary engineering control (C-PEC) is certified and functioning properly.[4]
-
Cover the work surface of the BSC with a disposable, absorbent pad.[4]
-
-
Weighing:
-
If working with a solid form of the agent, perform weighing within the C-PEC on a tared weigh boat to minimize the risk of aerosol generation.[4]
-
-
Solubilization:
-
Labeling and Storage:
-
Immediately label the container with the agent's name, concentration, date of preparation, and appropriate hazard warnings.[4]
-
Store the stock solution according to the manufacturer's recommendations.
-
-
Decontamination and Waste Disposal:
-
Wipe down all items removed from the C-PEC with a suitable deactivating agent.[4]
-
Dispose of all contaminated materials, including gloves, gowns, vials, and cleaning materials, as hazardous waste in designated, labeled, and leak-proof containers.[1]
-
Remove PPE in a manner that prevents self-contamination and dispose of it in the designated hazardous waste container.[4]
-
Wash hands thoroughly with soap and water after removing all PPE.[2][4]
-
Operational and Disposal Plans
Adherence to strict operational protocols and proper disposal procedures is crucial to minimize the risk of exposure and environmental contamination.
Operational Procedures:
-
Designated Area: All work with this compound should be conducted in a designated, restricted-access area with controlled ventilation.[1]
-
Containment: A certified Class II BSC or other appropriate containment device must be used for all procedures that may generate dust or aerosols.[1][4]
-
Emergency Preparedness: An emergency spill kit should be readily available. All personnel must be trained on spill cleanup procedures.
Disposal Plan:
-
Waste Segregation: All materials that come into contact with this compound are considered hazardous waste and must be segregated from general waste.[1]
-
Solid Waste: Contaminated items such as gloves, gowns, and labware should be placed in a designated, clearly labeled, puncture-resistant hazardous waste container.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, leak-proof container.[1] Do not dispose of this agent down the drain.[1]
-
Sharps: Needles and syringes must be disposed of in a puncture-resistant, leak-proof sharps container labeled as "Hazardous Drug Waste."[4] Do not recap, bend, or break needles.[4]
-
Final Disposal: All hazardous waste must be disposed of through an approved hazardous waste management facility in accordance with local, state, and federal regulations.[1] High-temperature incineration is the preferred method for the destruction of pharmaceutical waste.[5][6]
Visualizations
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. benchchem.com [benchchem.com]
- 5. DSpace [iris.who.int]
- 6. cdn.prod.website-files.com [cdn.prod.website-files.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
